Methyl 2-(piperazin-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVABRWHRKEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82516-17-4 | |
| Record name | 1-Piperazineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(piperazin-1-yl)acetate is a piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine heterocycle is a common scaffold in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(piperazin-1-yl)acetate, offering both established data and detailed experimental protocols for properties that require empirical determination. Understanding these characteristics is fundamental to its application in research and development, influencing everything from reaction chemistry to formulation and bioavailability.
Table of Contents
-
Chemical Identity and Structure
-
Physicochemical Properties
-
Molecular Weight and Formula
-
Physical Form
-
Melting Point
-
Boiling Point
-
Solubility
-
pKa (Acid Dissociation Constant)
-
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
-
Synthesis and Reactivity
-
Synthetic Pathway
-
Chemical Stability and Degradation
-
-
Safety and Handling
-
References
Chemical Identity and Structure
Methyl 2-(piperazin-1-yl)acetate is characterized by a piperazine ring N-substituted with a methyl acetate group. This structure imparts both basicity, due to the secondary amine in the piperazine ring, and the potential for hydrolysis at the ester functional group.
-
IUPAC Name: methyl 2-(piperazin-1-yl)acetate
-
Synonyms: methyl 1-piperazinylacetate[1]
-
CAS Number: 82516-17-4[1]
-
Molecular Weight: 158.20 g/mol [2]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Chemical structure of Methyl 2-(piperazin-1-yl)acetate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development and application.
Molecular Identifiers and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [2] |
| CAS Number | 82516-17-4 | [1] |
| Physical Form | Solid | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The solid physical form of Methyl 2-(piperazin-1-yl)acetate suggests a defined melting point.[1]
The melting point can be determined using a digital melting point apparatus, such as a DigiMelt or Mel-Temp.[3][4][5][6]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 1-2 mm.[5]
-
Initial Determination: A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.[3]
-
Precise Determination: A second sample is heated slowly (1-2 °C/minute) starting from a temperature about 10-15 °C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]
dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Workflow for Melting Point Determination.
Boiling Point
Given that Methyl 2-(piperazin-1-yl)acetate is a solid at room temperature, its boiling point is expected to be significantly higher and may require determination under reduced pressure to prevent decomposition. For methyl esters, gas chromatography is a suitable method for determining the boiling range distribution.[7][8][9][10]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a column suitable for high-temperature analysis is used.
-
Calibration: The system is calibrated using a mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.
-
Analysis: The sample is injected into the GC, and the column temperature is ramped up at a linear rate.
-
Data Interpretation: The retention time of the analyte is used to determine its boiling point from the calibration curve.
Solubility
The solubility of a compound is a key factor influencing its bioavailability. The presence of the polar piperazine ring suggests some aqueous solubility, while the methyl ester group adds lipophilic character.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]
-
Preparation: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[12]
-
Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[11]
-
Sample Processing: The suspensions are centrifuged or filtered to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC-UV.
pKa (Acid Dissociation Constant)
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. Methyl 2-(piperazin-1-yl)acetate has two basic nitrogen atoms, and their pKa values can be determined by potentiometric titration.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture, to ensure complete dissolution.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.[13][14]
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
dot graph "pka_determination_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of Methyl 2-(piperazin-1-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, and multiplets for the methylene protons of the piperazine ring and the methylene protons adjacent to the carbonyl group. The chemical shifts of the piperazine protons are influenced by the substituent.[15]
-
¹³C NMR: Distinct signals are expected for the carbonyl carbon, the methyl ester carbon, and the different methylene carbons of the piperazine ring.[15]
-
Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: [M+H]⁺ at m/z 159.11.
-
Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
Key Absorptions:
-
C=O (ester) stretching vibration around 1735-1750 cm⁻¹.
-
C-N stretching vibrations.
-
N-H stretching of the secondary amine.
-
Synthesis and Reactivity
Synthetic Pathway
A common method for the synthesis of N-substituted piperazines is the N-alkylation of piperazine.[16][17]
-
Reaction Setup: Piperazine is reacted with an alkylating agent, such as methyl chloroacetate, in the presence of a base to neutralize the acid formed during the reaction.
-
Solvent: A suitable polar aprotic solvent is used.
-
Purification: The product is isolated and purified by techniques such as crystallization or column chromatography.
dot graph "synthesis_pathway" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: General Synthetic Pathway for Methyl 2-(piperazin-1-yl)acetate.
Chemical Stability and Degradation
The stability of Methyl 2-(piperazin-1-yl)acetate is an important consideration, particularly for its storage and formulation. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions.[18][19] Piperazine derivatives can also be prone to oxidation.[18][20][21]
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Stress Conditions: The compound is subjected to various stress conditions, including:
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling Methyl 2-(piperazin-1-yl)acetate and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23][24][25]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[22][23][24] Avoid contact with skin and eyes.[22][23][24]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[22][23] Keep containers tightly sealed.[22][24]
The hydrochloride salt of Methyl 2-(piperazin-1-yl)acetate is classified as toxic if swallowed (H301) and fatal in contact with skin (H310), and causes serious eye irritation (H319).[1] While the safety profile of the free base may differ, it is prudent to handle it with a high degree of caution.
References
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- Santa Cruz Biotechnology. (n.d.).
- European Directorate for the Quality of Medicines & HealthCare. (2023).
- Enamine. (n.d.). Determining pKa.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- TÜBİTAK Academic Journals. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Turkish Journal of Chemistry.
- Sigma-Aldrich. (n.d.).
- Infinita Lab. (n.d.). ASTM D7398 Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME)
- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
- University of Calgary. (n.d.).
- Wired Chemist. (n.d.).
- ChemBK. (n.d.).
- 960化工网. (n.d.). CAS No.82516-17-4 | Methyl 2-(piperazin-1-yl)
- University of Technology. (2021). experiment (1)
- Creative Bioarray. (n.d.).
- SIS.se. (2021). Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME)
- Westlab Canada. (2023). Measuring the Melting Point.
- TMMedia. (n.d.). PIPERAZINE (ANH)
- ASTM International. (n.d.). Boiling Range Distribution of Fatty Acid Methyl Esters (FAME)
- Aladdin Scientific. (n.d.).
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- BenchChem. (2025).
- TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ChemRxiv. (2023).
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Fluorochem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1-Piperazineacetic acid, methyl ester SDS.
- MedchemExpress.com. (n.d.). Piperazine-Ac-OMe | PROTAC Linker.
- Isaac Scientific Publishing. (2019).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PMC - NIH. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- World Health Organiz
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Sigma-Aldrich. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- Market Publishers. (n.d.). Global Market Report of 1-Piperazineaceticacid,methylester(9CI) (CAS 82516-17-4).
- Sigma-Aldrich. (n.d.). GC Analyses of FAMEs by Boiling Point Elution.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir.
- J&K Scientific LLC. (n.d.). Piperazine-1-carboxylic acid ethyl ester | 120-43-4.
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An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(piperazin-1-yl)acetate
Introduction: Elucidating the Structure of a Versatile Chemical Scaffold
Methyl 2-(piperazin-1-yl)acetate is a key intermediate in synthetic organic chemistry, serving as a versatile building block for a multitude of more complex molecules, particularly in the realm of drug discovery. The piperazine ring is a privileged scaffold found in numerous approved drugs, valued for its physicochemical properties and its ability to engage in various biological interactions.[1] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for methyl 2-(piperazin-1-yl)acetate. We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the resulting spectral features. This document is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to verify the structure and purity of this essential compound.
Figure 1: Chemical structure of Methyl 2-(piperazin-1-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-substituted piperazines, the spectrum can be complicated by conformational dynamics, such as ring inversion and restricted rotation around amide bonds (if present).[2][3][4] In this case, with a flexible acetate group, we expect a relatively straightforward spectrum at room temperature, although some signal broadening is possible.
Causality Behind the Signals:
-
Piperazine Ring Protons (Positions 2, 3, 5, 6): The four methylene groups (-CH₂-) of the piperazine ring are chemically distinct. The two methylenes adjacent to the substituted nitrogen (N-1) will be in a different electronic environment than the two methylenes adjacent to the secondary amine (N-4). This results in two distinct sets of signals, both expected to be triplets due to coupling with their neighboring methylene protons.
-
Methylene Protons (Position 7): The -CH₂- group of the acetate moiety is adjacent to the N-1 of the piperazine ring and the carbonyl group. With no adjacent protons, its signal will appear as a sharp singlet. Its downfield shift is caused by the deshielding effects of the adjacent nitrogen and carbonyl group.
-
Methyl Protons (Position 9): The methyl (-CH₃) protons of the ester are chemically unique and have no adjacent protons, resulting in a distinct singlet. The electronegative oxygen atom shifts this signal downfield.
-
Amine Proton (N-H): The proton on the secondary amine (N-4) will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(piperazin-1-yl)acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 3.70 | Singlet | 3H | -OCH₃ (9) | Methyl group of the ester, deshielded by oxygen. |
| ~ 3.25 | Singlet | 2H | -CH₂-COO- (7) | Methylene adjacent to nitrogen and carbonyl; no adjacent protons. |
| ~ 2.90 | Triplet | 4H | -CH₂-NH-CH₂- (3, 5) | Piperazine protons adjacent to the secondary amine. |
| ~ 2.65 | Triplet | 4H | -CH₂-N(Ac)-CH₂- (2, 6) | Piperazine protons adjacent to the substituted tertiary amine. |
| ~ 1.90 | Broad Singlet | 1H | -NH- | Secondary amine proton; shift and broadening are solvent-dependent. |
Note: Predicted shifts are based on typical values for similar structures and may vary based on the solvent (e.g., CDCl₃, DMSO-d₆) and instrument frequency.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of the non-equivalent carbons and information about their chemical nature (e.g., C=O, C-N, C-O).
Causality Behind the Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear significantly downfield (~170 ppm).
-
Piperazine & Methylene Carbons: The carbons directly attached to nitrogen atoms are deshielded and appear in the 45-60 ppm range. The carbon of the acetate methylene (-CH₂-COO-) will also be in this region.
-
Methyl Carbon: The methyl carbon of the ester is relatively shielded and appears further upfield.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(piperazin-1-yl)acetate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 171.0 | C=O (8) | Ester carbonyl, highly deshielded. |
| ~ 57.5 | -CH₂-COO- (7) | Methylene carbon adjacent to N and C=O. |
| ~ 54.0 | -CH₂-N(Ac)-CH₂- (2, 6) | Piperazine carbons adjacent to the tertiary nitrogen. |
| ~ 51.5 | -OCH₃ (9) | Ester methyl carbon. |
| ~ 45.5 | -CH₂-NH-CH₂- (3, 5) | Piperazine carbons adjacent to the secondary amine. |
Experimental Protocol: NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible NMR data.[5]
Figure 2: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of methyl 2-(piperazin-1-yl)acetate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer frequency to the deuterium signal of the solvent. Perform shimming on the magnetic field to achieve maximum homogeneity and signal resolution.
-
¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 90° pulse sequence. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Use a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Phase the resulting spectrum to ensure all peaks are in the positive absorptive phase. Apply a baseline correction. Calibrate the chemical shift axis using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpretation of the IR Spectrum: The structure of methyl 2-(piperazin-1-yl)acetate contains several IR-active functional groups whose characteristic vibrations can be readily identified.
-
Ester Group: This is the most prominent feature. A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹.[6] A strong C-O stretching band will also be visible in the 1250-1150 cm⁻¹ region.
-
Amine Groups: The secondary amine N-H stretch appears as a moderate, somewhat broad peak in the 3350-3310 cm⁻¹ region.[7] The presence of a tertiary amine is harder to confirm directly, but its C-N stretching vibrations contribute to signals in the fingerprint region, typically between 1250-1020 cm⁻¹.[7][8]
-
Aliphatic C-H Bonds: Strong, sharp peaks corresponding to the stretching of sp³ C-H bonds will be observed just below 3000 cm⁻¹ (typically in the 2800-3000 cm⁻¹ range).
Table 3: Characteristic IR Absorption Bands for Methyl 2-(piperazin-1-yl)acetate
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Functional Group |
|---|---|---|---|---|
| 3350 - 3310 | Medium | Broad | N-H Stretch | Secondary Amine |
| 2950 - 2800 | Strong | Sharp | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1750 - 1735 | Very Strong | Sharp | C=O Stretch | Ester |
| 1250 - 1150 | Strong | Sharp | C-O Stretch | Ester |
| 1250 - 1020 | Medium-Weak | Sharp | C-N Stretch | Tertiary & Secondary Amine |
Experimental Protocol: IR Analysis
-
Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is used as it is transparent to IR radiation.[9] b. Transfer the fine powder to a pellet press. c. Apply high pressure (several tons) to form a thin, transparent pellet.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference (H₂O, CO₂). c. Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: a. Identify the major absorption peaks and compare their wavenumbers to correlation charts to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺.
Analysis of the Mass Spectrum: The molecular formula C₇H₁₄N₂O₂ corresponds to a monoisotopic mass of 158.11 g/mol . In positive ion ESI-MS, we expect a strong signal for the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 159.1.
Fragmentation Pathways: The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the bonds within the piperazine ring or cleavage of the substituent bonds.[10][11][12]
-
Primary Fragmentation: The most common fragmentation pathway for N-substituted piperazines involves the cleavage of the ring, leading to characteristic fragment ions. A likely initial fragmentation is the loss of the entire methyl acetate group or parts of it.
-
Key Fragments: We can predict the formation of several key fragments that would help confirm the structure. The piperazine ring itself often fragments to produce ions at m/z 56 or 70.[10]
Table 4: Predicted ESI-MS Fragments for Methyl 2-(piperazin-1-yl)acetate
| m/z | Ion | Proposed Structure / Loss |
|---|---|---|
| 159.1 | [M+H]⁺ | Protonated parent molecule |
| 100.1 | [M+H - C₂H₃O₂]⁺ | Loss of the acetyl group (-COCH₃) |
| 85.1 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 70.1 | [C₄H₈N]⁺ | Piperazine ring fragment after rearrangement |
| 56.1 | [C₃H₆N]⁺ | Common piperazine ring fragment |
Figure 3: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation (LC-MS with ESI Source): a. Liquid Chromatography (LC): Use a C18 column for separation. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation. b. Mass Spectrometry (MS): Operate the ESI source in positive ion mode. Set the mass analyzer to scan a relevant range, for example, m/z 50-300.
-
Data Acquisition: Inject the sample into the LC-MS system. The compound will elute from the LC column and enter the MS source.
-
Data Analysis: Identify the peak in the total ion chromatogram (TIC) corresponding to the compound. Analyze the mass spectrum of this peak to find the m/z of the parent ion ([M+H]⁺) and identify key fragment ions, comparing them to the predicted values.[5]
Conclusion
The comprehensive spectroscopic analysis of methyl 2-(piperazin-1-yl)acetate using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and amine functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation patterns. Adherence to the detailed protocols outlined in this guide ensures the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in research and pharmaceutical development.
References
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Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
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Indian Journal of Pure & Applied Physics. (2005). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]
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Kostiainen, R., & Kotiaho, T. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 759-768. Retrieved from [Link]
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National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 226-236. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(piperazin-2-yl)acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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Introduction: The Strategic Importance of Methyl 2-(piperazin-1-yl)acetate in Modern Drug Discovery
An In-depth Technical Guide to the Reactivity Profile of Methyl 2-(piperazin-1-yl)acetate
Methyl 2-(piperazin-1-yl)acetate is a bifunctional synthetic building block of considerable value in medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold," a structural framework that frequently appears in clinically successful drugs due to its unique physicochemical properties.[1][2][3] The six-membered ring containing two nitrogen atoms at opposing positions imparts a combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[1][3] These features often translate to enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while also improving affinity for biological targets.[1][3]
This guide provides a detailed exploration of the reactivity profile of methyl 2-(piperazin-1-yl)acetate, moving beyond a simple recitation of reactions to explain the underlying principles that govern its chemical behavior. As a Senior Application Scientist, the focus here is on causality—understanding why the molecule reacts the way it does—to empower researchers in drug development to harness its synthetic potential with precision and control.
Core Reactivity: A Tale of Two Nitrogens and an Ester
The reactivity of methyl 2-(piperazin-1-yl)acetate is dictated by its three principal functional groups: the two distinct secondary amine nitrogens (N1 and N4) of the piperazine ring and the methyl ester moiety. The key to mastering this molecule's chemistry lies in understanding the profound electronic disparity between the two nitrogen atoms.
The N1 nitrogen is directly bonded to the carbon backbone of the acetate group. The electron-withdrawing inductive effect of the adjacent ester carbonyl significantly reduces the electron density on this nitrogen. Consequently, the N1 nitrogen is substantially less basic and less nucleophilic than the N4 nitrogen. The N4 nitrogen, conversely, behaves as a typical secondary amine, representing the primary site for electrophilic attack. This inherent electronic bias is the foundation for achieving high regioselectivity in a multitude of synthetic transformations.
| Compound | pKa1 | pKa2 | Reference(s) |
| Piperazine | 9.73 | 5.35 | [4] |
| 1-Methylpiperazine | ~9.2 | - | [4] |
| 1-Acetyl-4-methylpiperazine | ~7.5 | - | [4] |
Note: The higher pKa value corresponds to the protonation of the more basic nitrogen. The data clearly shows that acylation significantly reduces the basicity of the adjacent nitrogen.[4]
The following diagram illustrates the molecule's core structure and highlights the primary reactive sites.
Caption: Core structure and primary reactive sites of the molecule.
PART 1: Reactions at the N4-Position
The N4 nitrogen is the workhorse of methyl 2-(piperazin-1-yl)acetate's synthetic utility. Its high nucleophilicity allows for a range of reliable and regioselective transformations.
N-Alkylation
The introduction of alkyl groups at the N4 position is a common strategy for building molecular complexity. This reaction typically proceeds via an SN2 mechanism with an appropriate alkyl halide.
Causality and Experimental Choices:
-
Base: A mild to moderate base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is sufficient to act as a proton scavenger without deprotonating less acidic protons on the substrate. Stronger bases like sodium hydride (NaH) are generally unnecessary and can lead to side reactions.[5]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism. DMF, in particular, can enhance piperazine reactivity.[6]
-
Temperature: The reaction is often heated (e.g., reflux) to ensure a reasonable reaction rate, especially with less reactive alkyl halides like alkyl chlorides.[7]
Self-Validating Protocol: N4-Benzylation
-
Setup: To a round-bottom flask charged with methyl 2-(piperazin-1-yl)acetate (1.0 eq.), add anhydrous potassium carbonate (2.0-3.0 eq.) and a suitable volume of anhydrous DMF to create a stirrable suspension.
-
Reagent Addition: Add benzyl bromide (1.0-1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N4-benzylated product.
N-Acylation & Amide Bond Formation
Creating an amide bond at the N4-position is arguably the most critical application of this scaffold, forming the backbone of countless drug candidates.[8] This can be achieved either by direct acylation with an acyl chloride or, more commonly, through a coupling reaction with a carboxylic acid.
Causality and Experimental Choices:
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the N4-amine. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma can be included to improve yields and suppress racemization.[9]
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to ensure the piperazine nitrogen remains deprotonated and nucleophilic.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or Dichloromethane (DCM) are standard choices.
Workflow for Amide Bond Formation via EDCI Coupling
Caption: Standard workflow for EDCI-mediated amide coupling.
Self-Validating Protocol: Amide Coupling with Benzoic Acid
-
Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: After 30 minutes of stirring, add a solution of methyl 2-(piperazin-1-yl)acetate (1.1 eq.) and DIPEA (2.5 eq.) in DMF dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Check for the consumption of the limiting reagent using LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The combined organic layers are washed successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue using flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired amide.
PART 2: Reactions of the Methyl Ester
While the piperazine nitrogens are the primary drivers of reactivity, the methyl ester group offers orthogonal synthetic handles for further modification.
Ester Hydrolysis
Saponification of the methyl ester to its corresponding carboxylic acid is a straightforward and high-yielding transformation.[10] This unmasks a new functional group that can be used for subsequent amide coupling reactions, making the molecule a versatile difunctional linker.
Causality and Experimental Choices:
-
Base-Mediated (Saponification): This is the most common method. A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture readily hydrolyzes the ester.[10] The reaction is typically clean and proceeds to completion.
-
Acid-Mediated: While possible using strong acids like hydrochloric acid (HCl) at elevated temperatures, this method is often slower and can lead to the formation of the dihydrochloride salt of the product, requiring an additional neutralization step.[11]
Self-Validating Protocol: Base-Mediated Hydrolysis
-
Setup: Dissolve methyl 2-(piperazin-1-yl)acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add an aqueous solution of lithium hydroxide (1.5-2.0 eq.) to the stirring solution at room temperature.
-
Reaction: Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the starting material). The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, carefully acidify the reaction mixture to a pH of ~6-7 using 1N HCl. This protonates the carboxylate.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous solution can be lyophilized, or the product can be precipitated and filtered if it is insoluble in the final salt solution. Often, the zwitterionic product can be used directly in the next step after removing the solvent.[12]
Ester Reduction
The methyl ester can be reduced to the corresponding primary alcohol, 2-(piperazin-1-yl)ethanol, using a powerful reducing agent.
Causality and Experimental Choices:
-
Reducing Agent: A strong hydride donor like lithium aluminum hydride (LiAlH₄) is required for this transformation. Milder reagents like sodium borohydride (NaBH₄) will not reduce the ester.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water or alcohols.
-
Workup: The workup procedure is critical for safety and product isolation. A sequential, careful addition of water and then a base solution (the Fieser workup) is standard practice to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.
Self-Validating Protocol: Reduction to 2-(piperazin-1-yl)ethanol
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Reagent Addition: Add a solution of methyl 2-(piperazin-1-yl)acetate (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC/LC-MS indicates complete consumption of the ester.
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.
Conclusion
Methyl 2-(piperazin-1-yl)acetate is a synthetically versatile and strategically valuable building block. Its reactivity is dominated by the nucleophilic N4-nitrogen, allowing for highly regioselective alkylation and acylation reactions that are fundamental to the construction of complex pharmaceutical agents.[13][14] Furthermore, the methyl ester provides an orthogonal handle for hydrolysis or reduction, enabling sequential modifications and the creation of diverse molecular architectures. A thorough understanding of the electronic principles governing its reactivity, coupled with the robust protocols described herein, allows researchers to confidently and efficiently integrate this powerful scaffold into their drug discovery programs.
References
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Jadhav, S. B., et al. (2022). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
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da Silva, M. D., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Ali, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Adani Pharmachem Private Limited. Piperazine & Derivatives. Adani Pharmachem. Available at: [Link]
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Jadhav, S. B., et al. (2022). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]
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Pinard, E., et al. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. Available at: [Link]
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PubChem. Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-2-4-(4-chlorophenyl-phenylmethyl_piperazin-1-yl_ethoxy_acetate_dihydrochloride]([Link]
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Valadez-García, J., et al. (2013). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]
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Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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Bakht, M. A., et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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Nielsen, S. F., & Christensen, J. B. (2009). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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Wang, C., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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ChemWhat. What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O? ChemWhat. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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Kelly, C. B., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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solubility of Methyl 2-(piperazin-1-yl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2-(piperazin-1-yl)acetate in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(piperazin-1-yl)acetate, a key intermediate in numerous synthetic pathways. In the absence of extensive published solubility data for this specific molecule, this document outlines a framework for predicting and experimentally determining its solubility in a diverse range of organic solvents. We will delve into the theoretical underpinnings of solubility, leveraging concepts such as "like dissolves like" and Hansen Solubility Parameters (HSP) to build a predictive model. Furthermore, this guide presents detailed, field-proven experimental protocols for accurate solubility determination, ensuring researchers and drug development professionals can generate reliable data for their specific applications. The interplay between molecular structure, solvent properties, and solubility is explored, providing a robust understanding of the causal mechanisms driving the dissolution process.
Introduction: The Critical Role of Solubility in a Research and Development Context
The solubility of a chemical compound is a fundamental physical property that dictates its utility and application across various scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, process optimization, and formulation development.[1][2][3] In the context of Methyl 2-(piperazin-1-yl)acetate, a versatile building block in medicinal chemistry and materials science, knowledge of its solubility profile in organic solvents is a critical enabler for:
-
Reaction Engineering: Selecting appropriate solvents for chemical reactions to ensure optimal reaction kinetics, yield, and purity.
-
Purification and Crystallization: Designing efficient crystallization and purification processes to isolate the compound in a desired polymorphic form and purity level.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy.[1][2][4] Understanding its solubility in various excipients and solvent systems is crucial for developing stable and effective dosage forms.[1][3][5]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will equip the reader with the theoretical knowledge and practical methodologies to confidently assess and utilize the solubility properties of Methyl 2-(piperazin-1-yl)acetate.
Theoretical Framework for Predicting Solubility
A predictive understanding of solubility allows for a more targeted and efficient experimental approach. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]
Molecular Structure Analysis of Methyl 2-(piperazin-1-yl)acetate
To predict its solubility, we must first analyze the molecular structure of Methyl 2-(piperazin-1-yl)acetate.
-
Molecular Weight: 158.20 g/mol [8]
-
Key Functional Groups:
-
Piperazine ring: A cyclic diamine that can act as a hydrogen bond acceptor and, depending on the pH, a hydrogen bond donor. The presence of two nitrogen atoms imparts a degree of polarity.
-
Ester group (-COOCH3): This group is polar and can act as a hydrogen bond acceptor.
-
Aliphatic backbone: The ethyl acetate portion introduces some non-polar character.
-
The presence of both polar (piperazine, ester) and non-polar (aliphatic chain) regions suggests that Methyl 2-(piperazin-1-yl)acetate will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with varying polarities.
Hansen Solubility Parameters (HSP): A Quantitative Approach
Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[9][10] While the specific HSP values for Methyl 2-(piperazin-1-yl)acetate are not published, we can estimate its solubility by comparing the HSPs of various solvents. Solvents with HSP values that are "closer" in the three-dimensional Hansen space to those of our compound are more likely to be good solvents.
Below is a table of HSP values for a selection of common organic solvents, which can be used to guide solvent selection for solubility trials.
| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources for illustrative purposes.[11]
Based on the structure of Methyl 2-(piperazin-1-yl)acetate, it is anticipated to have moderate δP and δH values. Therefore, solvents like alcohols (Methanol, Ethanol), polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO), and chlorinated solvents (Dichloromethane) are predicted to be good candidates for solubilizing this compound. Conversely, non-polar solvents such as Hexane and Heptane are expected to be poor solvents.
Experimental Determination of Solubility: Protocols and Methodologies
Theoretical predictions provide a valuable starting point, but experimental verification is essential for obtaining accurate solubility data.[12][13] This section details two common methods for determining the solubility of a solid compound in an organic solvent.
Visual Equilibrium Solubility Method (Shake-Flask Method)
This is a straightforward and widely used method to determine the equilibrium solubility of a compound.
Protocol:
-
Preparation: Accurately weigh a small amount of Methyl 2-(piperazin-1-yl)acetate (e.g., 10 mg) into a series of clear glass vials with secure caps.
-
Solvent Addition: To each vial, add a known volume of the selected organic solvent (e.g., 1 mL) using a calibrated pipette.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Observation: After the equilibration period, visually inspect each vial for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid has completely dissolved, the compound is soluble at that concentration. To determine the saturation point, you can either start with a larger amount of solid or use a new vial and incrementally add small, known volumes of the solvent, shaking thoroughly after each addition, until the solid completely dissolves.
-
Quantification: The solubility can be expressed in terms of mg/mL or mol/L.
Diagram: Visual Equilibrium Solubility Workflow
Caption: Workflow for the Visual Equilibrium Solubility Method.
High-Throughput Kinetic Solubility Assay
For screening a larger number of solvents or for applications in early-stage drug discovery, a kinetic solubility assay using a plate reader can be employed. This method measures the concentration at which a compound precipitates from a solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 2-(piperazin-1-yl)acetate in a solvent in which it is highly soluble (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the test organic solvents.
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Precipitation Measurement: Use a plate reader to measure the turbidity or light scattering in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Diagram: High-Throughput Kinetic Solubility Workflow
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
Practical Applications and Considerations
The experimentally determined solubility data for Methyl 2-(piperazin-1-yl)acetate has direct implications for its practical use.
Solvent Selection for Synthesis and Purification
-
Reaction Solvent: A solvent in which the starting materials are soluble but the product, Methyl 2-(piperazin-1-yl)acetate, has limited solubility can be advantageous for product isolation via precipitation.
-
Crystallization Solvent: A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization. Often, a binary solvent system (a "good" solvent and a "poor" solvent) is employed to achieve optimal crystal growth.
Formulation Development in the Pharmaceutical Context
Should Methyl 2-(piperazin-1-yl)acetate be investigated as a pharmaceutical ingredient, its solubility will be a primary focus.[1][2][3]
-
Aqueous Solubility: While this guide focuses on organic solvents, aqueous solubility is a critical parameter for oral drug absorption.[2][4] The piperazine moiety suggests that the solubility of Methyl 2-(piperazin-1-yl)acetate will be pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the protonation of the piperazine nitrogens.
-
Co-solvents and Excipients: In cases of poor aqueous solubility, organic co-solvents can be used in liquid formulations to enhance solubility. The data generated using the protocols in this guide will be invaluable for selecting appropriate co-solvents.
Conclusion
References
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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- Methyl 2-phenyl-2-(piperidin-1-yl)
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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- Methyl 2-(piperazin-1-yl)
- Methyl 2-(piperazin-2-yl)
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Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
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A Technical Guide to the Therapeutic Applications of Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including solubility, basicity, and chemical reactivity, make it a "privileged scaffold" in drug design.[1][3] This structural feature is present in a wide array of approved drugs spanning numerous therapeutic areas.[3][4] The versatility of the piperazine moiety allows for structural modifications at its N-1 and N-4 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to enhance efficacy and target specificity.[5][6]
This in-depth technical guide provides a comprehensive overview of the diverse therapeutic applications of piperazine-containing compounds. It delves into their mechanisms of action, supported by signaling pathway diagrams and quantitative data, and offers detailed experimental protocols for key assays. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmacophore.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperazine motif in successful pharmaceuticals can be attributed to several key characteristics:
-
Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted to modulate properties like solubility and bioavailability.[1][6]
-
Pharmacokinetic and Pharmacodynamic Modulation: The piperazine core serves as a versatile linker to connect different pharmacophores, influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its interaction with biological targets.[1][5]
-
Structural Rigidity and Flexibility: The piperazine ring can adopt different conformations, such as the chair and boat forms, allowing for optimal binding to various biological targets. Its incorporation into more complex polycyclic structures can also reduce conformational flexibility when needed.[1]
-
Broad Spectrum of Biological Activities: Piperazine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antipsychotic, antidepressant, antiviral, antimicrobial, and anti-inflammatory activities.[4][7][8]
Therapeutic Applications of Piperazine-Containing Compounds
The structural versatility of the piperazine scaffold has led to its incorporation into drugs for a wide range of diseases.
Central Nervous System (CNS) Disorders
Piperazine derivatives are prominent in the treatment of various CNS disorders, primarily due to their ability to interact with neurotransmitter systems.[9][10]
Antipsychotics and Antidepressants
Many antipsychotic and antidepressant drugs feature a piperazine core.[9][10] For example, aripiprazole, an atypical antipsychotic, contains a piperazine moiety that contributes to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. Olanzapine, another widely used antipsychotic, also incorporates this scaffold. In the realm of antidepressants, drugs like vortioxetine utilize the piperazine ring to modulate serotonin transporter and receptor activities.[9]
Mechanism of Action: Modulation of Monoamine Pathways
The therapeutic effects of many piperazine-containing CNS drugs stem from their interaction with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[10]
Caption: Modulation of monoamine neurotransmission by piperazine derivatives.
Oncology
The piperazine scaffold is a key component in a number of anticancer agents, including the highly successful tyrosine kinase inhibitor, imatinib.
Tyrosine Kinase Inhibitors (TKIs)
Imatinib, used to treat chronic myeloid leukemia (CML) and other cancers, features a piperazine group that is crucial for its solubility and ability to bind to the ATP-binding site of the BCR-Abl protein. This binding inhibits the kinase activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Mechanism of Action: Inhibition of BCR-Abl Signaling
Caption: Imatinib inhibits BCR-Abl tyrosine kinase activity.
Infectious Diseases
Piperazine and its derivatives have a long history of use as anthelmintic agents and are also being explored for their antiviral and antibacterial properties.[4][11]
Anthelmintics
Piperazine is used to treat parasitic worm infections, such as those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[4][12]
Mechanism of Action: GABA Receptor Agonism
Piperazine acts as an agonist at the gamma-aminobutyric acid (GABA) receptors in the neuromuscular systems of helminths.[12][13][14] This leads to hyperpolarization of the muscle cell membranes, causing flaccid paralysis of the worms.[12][14] The paralyzed worms are then expelled from the host's body by normal peristalsis.[13] The selectivity of piperazine for helminths is due to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are different isoforms.[11][13]
Caption: Mechanism of anthelmintic action of piperazine.
Antiviral and Antimicrobial Agents
Researchers are actively investigating piperazine derivatives for their potential as antiviral and antimicrobial agents.[7][8] Modifications to the piperazine scaffold have yielded compounds with activity against a range of pathogens.[15]
Other Therapeutic Areas
The versatility of the piperazine ring has led to its inclusion in drugs for a variety of other conditions, including:
-
Antihistamines: Certain piperazine derivatives exhibit antihistaminic properties.[4][16]
-
Anti-inflammatory Agents: Some piperazine-based compounds have shown efficacy in reducing inflammation.[4]
-
Cardioprotective Agents: The piperazine moiety is found in some drugs used for cardiovascular conditions.[4]
Structure-Activity Relationship (SAR) Studies
The therapeutic efficacy of piperazine-containing compounds is highly dependent on the nature of the substituents at the N-1 and N-4 positions.[5] SAR studies are crucial for optimizing the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules.[6] For instance, the introduction of different aryl groups at one nitrogen and various functional groups at the other can significantly alter the compound's affinity for different receptors and enzymes.[5]
| Substituent at N-1 | Substituent at N-4 | Observed Activity | Example Compound |
| Aryl group (e.g., phenyl) | Alkyl group | Antipsychotic | Aripiprazole |
| Benzhydryl group | Alkyl group | Antihistamine | Cetirizine |
| Pyridinylmethyl group | Pyrimidinyl group | Anticancer (TKI) | Imatinib |
Experimental Protocols
In Vitro Assay for GABA Receptor Agonism
This protocol outlines a method to assess the agonist activity of a piperazine-containing compound at GABA receptors using a whole-cell patch-clamp technique on cultured neurons.
1. Cell Culture:
- Culture primary cortical neurons from embryonic day 18 rat pups.
- Plate neurons on poly-L-lysine-coated glass coverslips.
- Maintain cultures in a humidified incubator at 37°C and 5% CO2.
2. Electrophysiology:
- Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
- Prepare an internal pipette solution containing (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg (pH 7.2).
- Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
- Hold the membrane potential at -60 mV.
3. Drug Application:
- Dissolve the test piperazine compound and a known GABA agonist (e.g., muscimol) in the external solution.
- Apply the compounds to the neurons using a rapid solution exchange system.
4. Data Analysis:
- Measure the peak amplitude of the inward current induced by the application of the test compound and the reference agonist.
- Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of the test compound.
Tyrosine Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of a piperazine derivative against a specific tyrosine kinase (e.g., BCR-Abl).
1. Reagents and Materials:
- Recombinant human BCR-Abl kinase.
- A suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).
- ATP.
- Test piperazine compound.
- A detection system (e.g., a luminescence-based kinase assay kit).
2. Assay Procedure:
- Prepare a reaction buffer containing the kinase, substrate, and ATP.
- Add serial dilutions of the test piperazine compound to the reaction mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate using the detection system.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of the test compound.
- Plot the percentage inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
The piperazine scaffold is a remarkably versatile and valuable component in the drug discovery and development process. Its unique structural and physicochemical properties have enabled the creation of a wide range of effective therapeutic agents across numerous disease areas. The continued exploration of novel piperazine derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation medicines with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Structural Analysis of Methyl 2-(piperazin-1-yl)acetate
Foreword: A Molecule-Centric Approach to Structural Elucidation
In the realm of drug discovery and development, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth exploration of the structural analysis of Methyl 2-(piperazin-1-yl)acetate, a piperazine derivative of significant interest. We will navigate the multifaceted process of structural elucidation, from fundamental physicochemical characterization to advanced spectroscopic and computational methodologies. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs experimental choices and data interpretation. Our approach is rooted in the principles of scientific integrity, ensuring that each analytical step contributes to a holistic and validated structural understanding.
Foundational Physicochemical Profile
A comprehensive structural analysis begins with an understanding of the molecule's basic physicochemical properties. These parameters not only provide initial identifying information but also inform the selection of appropriate analytical techniques and solvent systems for subsequent, more detailed investigations.
Table 1: Physicochemical Properties of Methyl 2-(piperazin-1-yl)acetate
| Property | Value | Source |
| CAS Number | 82516-17-4 | BLD Pharm[1] |
| Molecular Formula | C₇H₁₄N₂O₂ | BLD Pharm[1] |
| Molecular Weight | 158.20 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[3] |
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques are the cornerstone of structural elucidation for small organic molecules. By probing the interaction of the molecule with electromagnetic radiation, we can deduce its connectivity, functional groups, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Data for Methyl 2-(piperazin-1-yl)acetate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
| ~ 3.20 | s | 2H | -CH₂-COO- | Singlet for the methylene protons adjacent to the ester. |
| ~ 2.85 | t | 4H | Piperazine -CH₂- (positions 3, 5) | Triplet for the piperazine protons adjacent to the secondary amine. |
| ~ 2.60 | t | 4H | Piperazine -CH₂- (positions 2, 6) | Triplet for the piperazine protons adjacent to the tertiary amine. |
| ~ 1.90 | br s | 1H | -NH- | Broad singlet for the secondary amine proton. |
Table 3: Predicted ¹³C NMR Data for Methyl 2-(piperazin-1-yl)acetate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 171.0 | C=O | Carbonyl carbon of the ester. |
| ~ 60.5 | -CH₂-COO- | Methylene carbon adjacent to the ester. |
| ~ 54.0 | Piperazine C-2, C-6 | Piperazine carbons adjacent to the tertiary amine. |
| ~ 51.5 | -OCH₃ | Methyl carbon of the ester. |
| ~ 45.5 | Piperazine C-3, C-5 | Piperazine carbons adjacent to the secondary amine. |
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(piperazin-1-yl)acetate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) (δ = 0.00 ppm), for referencing the chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, owing to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Methyl 2-(piperazin-1-yl)acetate.
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.
Table 4: Predicted ESI-MS Data for Methyl 2-(piperazin-1-yl)acetate
| Ion | Calculated m/z | Observed m/z (Expected) |
| [C₇H₁₄N₂O₂ + H]⁺ | 159.1134 | ~159.1 |
Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring.[5]
-
Sample Preparation:
-
Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Take 10 µL of this solution and dilute it with 1 mL of either methanol, acetonitrile, or water.
-
If any precipitate forms, the solution must be filtered before analysis to prevent instrument blockage.
-
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode.
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
If conducting tandem MS (MS/MS), analyze the fragmentation pattern to confirm structural features.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands for Methyl 2-(piperazin-1-yl)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H stretch (secondary amine) |
| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1170 | Strong | C-O stretch (ester) |
| ~ 1100 | Medium | C-N stretch (amine) |
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique yields precise bond lengths, bond angles, and conformational information.
-
Crystal Growth: High-quality single crystals are essential. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.
Computational Modeling: In Silico Structural Insights
Computational chemistry provides a powerful avenue for exploring the conformational landscape and electronic properties of molecules.[6] These methods are particularly valuable when experimental data is limited or to complement and rationalize experimental findings.
Conformational Analysis and Geometry Optimization
Methyl 2-(piperazin-1-yl)acetate possesses conformational flexibility, primarily due to the piperazine ring and the rotatable bond of the acetate side chain. Computational methods can be used to identify the most stable conformers.
Caption: A plausible synthetic route to the target molecule.
The characterization of the synthesized product would then follow the analytical workflow outlined in this guide to confirm its identity and purity.
Conclusion: An Integrated and Validated Structural Dossier
The structural analysis of Methyl 2-(piperazin-1-yl)acetate is a multidisciplinary endeavor that integrates spectroscopic, crystallographic, and computational techniques. Each method provides a unique and complementary piece of the structural puzzle. By systematically applying these techniques and critically evaluating the resulting data, a comprehensive and validated structural dossier can be compiled. This detailed understanding is the bedrock upon which further research and development activities, such as structure-activity relationship (SAR) studies and formulation development, can be confidently built.
References
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Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-950. [Link]
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Němečková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236. [Link]
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NIST. (n.d.). Piperazine, 2-methyl-. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-(piperazin-2-yl)acetate. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 17, 2026, from [Link]
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Guareschi, R., & Filippi, C. (2013). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Journal of Chemical Theory and Computation, 9(12), 5513-5525. [Link]
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PubChem. (n.d.). 2-Methylpiperazine. Retrieved January 17, 2026, from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, appearing in a vast array of FDA-approved drugs across therapeutic areas like oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] This guide provides a senior application scientist's perspective on the synthesis and discovery of novel piperazine scaffolds. We will move beyond classical N-functionalization to explore cutting-edge, field-proven methodologies, including C-H functionalization, transition-metal-catalyzed cyclizations, and asymmetric synthesis. The focus is on the causality behind experimental choices, providing self-validating protocols and a robust framework for researchers to design the next generation of innovative therapeutics.
The Piperazine Core: A Privileged Scaffold by Design
The prevalence of the piperazine moiety is not coincidental; it stems from a unique combination of physicochemical and pharmacokinetic advantages that make it an indispensable tool for drug designers.[1][3]
-
Physicochemical Properties : As a diprotic base, piperazine possesses two distinct pKa values, allowing it to be protonated under physiological conditions.[1] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1][4][5] The two nitrogen atoms act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating potent interactions with biological targets.[1][4][5]
-
Pharmacokinetic Advantages : The polar nature imparted by the two nitrogen atoms often improves aqueous solubility, leading to better oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4] The piperazine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal receptor binding.[1] It can also act as a flexible linker between different molecular fragments.[3][6]
This combination of properties has cemented its role in blockbuster drugs such as the anti-cancer agent Imatinib (Gleevec) and Sildenafil (Viagra) .[7][8][9] However, the very success of piperazine has also revealed a limitation: for decades, structural diversity was largely confined to substitution at the nitrogen atoms. Approximately 80% of piperazine-containing drugs feature substituents only at the N1 and N4 positions.[7][8][9] To unlock new biological activities and escape saturated intellectual property landscapes, the focus has shifted towards the challenging yet rewarding goal of functionalizing the carbon backbone of the piperazine ring.
Modern Synthetic Strategies: Beyond N-Alkylation
Recent years have witnessed a paradigm shift in piperazine synthesis, driven by the need for greater structural diversity. Methodologies that provide precise control over substitution on the carbon atoms of the ring are now at the forefront of innovation.
C-H Functionalization: The New Frontier
Directly converting C-H bonds to C-C or C-X bonds represents one of the most powerful strategies in modern organic synthesis. For piperazines, this approach circumvents lengthy, traditional syntheses that are often limited by the availability of starting materials.[7] Photoredox catalysis has emerged as a particularly effective engine for these transformations.[7][9]
The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the N-protected piperazine.[7][9] This generates a nitrogen-centered radical cation. Subsequent deprotonation at the adjacent carbon (the α-position) yields a key α-amino radical intermediate, which can then couple with a wide range of radical partners.
-
C-H Arylation : Provides a direct route to α-aryl piperazines. The mechanism involves the generation of an arene radical anion that couples with the α-amino radical.[7]
-
C-H Vinylation & Heteroarylation : Extends this logic to introduce vinyl and heteroaryl groups, which are crucial pharmacophores in many drug classes.[7][9]
-
C-H Alkylation : Enables the introduction of various alkyl groups, significantly expanding the accessible chemical space.[9]
The workflow below illustrates the catalytic cycle for a typical photoredox C-H arylation reaction.
Caption: General workflow for photoredox-catalyzed C-H arylation of piperazine.
Transition-Metal-Catalyzed Cyclizations
Beyond functionalizing a pre-existing ring, transition metals are instrumental in constructing the piperazine scaffold itself from simpler, readily available building blocks.
A prime example is the Palladium-Catalyzed Modular Synthesis , which allows for the creation of highly substituted piperazines.[10] This reaction proceeds via a decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles (e.g., substituted ethylenediamines). The method is notable for its mild conditions, broad substrate scope, and high degree of stereo- and regiochemical control.[10]
Caption: Logical flow for Palladium-catalyzed synthesis of piperazine scaffolds.
Asymmetric Synthesis of Chiral Piperazines
As most biological targets are chiral, the synthesis of single-enantiomer piperazine derivatives is of paramount importance. Recent advances have provided robust methods to achieve this.
-
Asymmetric Hydrogenation : This technique often involves the hydrogenation of pyrazine or pyrazin-2-ol precursors using chiral iridium or palladium catalysts.[11] It provides direct access to chiral piperazines and piperazin-2-ones with excellent enantioselectivities. The resulting piperazin-2-ones can be conveniently reduced to the corresponding chiral piperazines without loss of optical purity.
-
Chiral Pool Synthesis : This strategy utilizes readily available chiral starting materials, such as α-amino acids. A key transformation in this approach is often an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and a suitable Michael acceptor to construct the chiral ring system.
Multicomponent Reactions (MCRs) for Rapid Diversification
Multicomponent reactions, where three or more reactants combine in a single operation, are exceptionally efficient for building molecular complexity and generating libraries of compounds.[12][13] The symmetrical nature of piperazine makes it an ideal substrate for the split-Ugi reaction .[12][14] This reaction allows for the regioselective desymmetrization of the piperazine core in one step, acylating one nitrogen and alkylating the other, thereby rapidly producing complex, drug-like molecules.[12]
Caption: The split-Ugi reaction for rapid, one-pot desymmetrization of piperazine.
Comparative Analysis of Synthetic Strategies
Choosing the right synthetic strategy depends on the specific goals of the research program, such as target complexity, desired diversity, and scalability. The following table summarizes the key features of the discussed methodologies.
| Synthetic Strategy | Primary Application | Key Advantages | Potential Limitations |
| Photoredox C-H Functionalization | Direct introduction of C-substituents (aryl, vinyl, alkyl) onto an existing piperazine ring. | High atom economy; avoids pre-functionalization; mild reaction conditions. | Substrate scope can be limited by electronics; potential for regioselectivity issues; requires specific photocatalysts. |
| Pd-Catalyzed Cyclization | De novo synthesis of highly substituted piperazine rings. | Modular; good control over substitution patterns; high yields.[10] | Requires specific precursors (propargyl carbonates); catalyst cost and removal can be a factor. |
| Asymmetric Hydrogenation | Synthesis of enantiomerically pure C-substituted piperazines. | Direct route to chiral scaffolds; high enantioselectivity (ee).[11] | Requires high-pressure hydrogen; catalyst screening may be necessary. |
| Split-Ugi Multicomponent Reaction | Rapid generation of diverse libraries of N,N'-disubstituted piperazines. | High efficiency (one-pot); creates complexity quickly; ideal for library synthesis.[12][14] | Primarily diversifies N-substituents; product purification can be challenging. |
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following are representative, step-by-step methodologies adapted from authoritative sources.
Protocol 1: General Procedure for Reductive Amination of Piperazine
Reductive amination is a fundamental and reliable method for N-alkylation.[12]
-
Materials :
-
Piperazine (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure :
-
Dissolve piperazine and the aldehyde/ketone in the chosen solvent in a round-bottom flask.
-
If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Synthesis of a Substituted Piperazine[10]
This protocol provides a general method for the modular synthesis of the piperazine core.
-
Materials :
-
Substituted ethylenediamine derivative (1.3 equiv.)
-
Propargyl carbonate substrate (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (1.5 mol%)
-
DPEphos (Xantphos derivative ligand) (3.3 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent (0.1 M)
-
-
Procedure :
-
In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the propargyl carbonate substrate, Pd₂(dba)₃·CHCl₃, and DPEphos.
-
Add the dichloromethane solvent via syringe.
-
Add the substituted ethylenediamine derivative to the mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to afford the desired substituted piperazine.
-
The Future: Bioisosteres and Expanding Chemical Space
While the piperazine core is highly effective, drug discovery often requires fine-tuning of properties like basicity, lipophilicity, and metabolic stability. This has led to the development of piperazine bioisosteres —structurally distinct moieties that retain the key spatial and electronic features of the piperazine ring.[15][16] Examples include:
-
Spirodiamines : Replacing the piperazine with spirocyclic diamines can beneficially affect activity and reduce cytotoxicity.[15][16]
-
Diazabicyclic Scaffolds : Rigid structures like 3,8-diazabicyclo[3.2.1]octane can serve as conformationally constrained piperazine mimics, potentially improving binding affinity and selectivity.[17][18]
The strategic replacement of a piperazine with a suitable bioisostere can be a powerful tool in lead optimization, allowing researchers to modulate pharmacokinetic properties while preserving target engagement.[17]
Conclusion and Authoritative Grounding
The piperazine scaffold remains a remarkably versatile and valuable tool in drug discovery.[3][19] The evolution of synthetic methodology has dramatically expanded the accessible chemical space, moving from simple N-functionalization to the precise, stereocontrolled installation of substituents on the carbon framework. Modern techniques like photoredox-mediated C-H functionalization and asymmetric catalysis are not just academic curiosities; they are powerful, field-proven strategies that enable the synthesis of novel, three-dimensional piperazine structures with enhanced therapeutic potential.[7][8] As we continue to push the boundaries of synthetic chemistry, the development of even more efficient, selective, and sustainable methods will ensure that the "privileged" piperazine scaffold continues to be a source of innovative medicines for years to come.
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Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. OSTI.GOV. [Link]
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ResearchGate. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
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Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Bentham Science. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
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Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]
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RSC Publishing. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]
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Northeastern University. (n.d.). Recent Advances in Piperazine Synthesis. [Link]
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Verma, G., Marella, A., & Akhter, M. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Mini-Reviews in Medicinal Chemistry, 14(3), 218-230. [Link]
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Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
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Methodological & Application
Synthesis of N-substituted Methyl 2-(piperazin-1-yl)acetate Derivatives: An Application and Protocol Guide
Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into the structure of therapeutic agents across a wide range of disease areas.[1] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic versatility.[1][2] The secondary amine functionalities of the piperazine core allow for the introduction of two distinct substituents, enabling fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.[2] N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives, in particular, are valuable intermediates and final compounds in the development of novel pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents.[2][3]
This guide provides a comprehensive overview of the primary synthetic strategies for preparing N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.
Core Synthetic Strategies
The synthesis of N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives can be broadly categorized into three main approaches, each with its own set of advantages and considerations. The choice of method often depends on the nature of the desired N-substituent and the overall synthetic scheme.
-
Direct Alkylation of Methyl 2-(piperazin-1-yl)acetate: This is a straightforward approach involving the reaction of methyl 2-(piperazin-1-yl)acetate with an appropriate alkylating agent.
-
Reductive Amination: This powerful and versatile method involves the reaction of methyl 2-(piperazin-1-yl)acetate with an aldehyde or ketone in the presence of a reducing agent.[4]
-
Amide Coupling followed by Reduction: This two-step sequence involves the formation of an amide bond between methyl 2-(piperazin-1-yl)acetate and a carboxylic acid, followed by reduction of the amide to the corresponding amine.
The following diagram illustrates the convergence of these primary synthetic routes to the target N-substituted derivatives.
Figure 1: Primary synthetic routes to N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives.
Detailed Protocols and Methodologies
Method 1: Direct N-Alkylation
Direct alkylation is a classic and often efficient method for forming C-N bonds. The nucleophilic secondary amine of methyl 2-(piperazin-1-yl)acetate attacks an electrophilic alkylating agent, such as an alkyl halide or sulfonate.
Causality behind Experimental Choices:
-
Base: A base, typically a carbonate or a tertiary amine, is used to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Mono-alkylation vs. Di-alkylation: A key challenge in the alkylation of piperazine derivatives is controlling the degree of substitution. To favor mono-alkylation, it is common to use a protecting group on one of the nitrogen atoms, such as a tert-butyloxycarbonyl (Boc) group.[5] This strategy ensures that only one nitrogen is available for alkylation. The protecting group can then be removed in a subsequent step.
Experimental Protocol: N-Benzylation of Methyl 2-(piperazin-1-yl)acetate
This protocol describes the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.
| Reagent/Parameter | Quantity/Value |
| Methyl 2-(piperazin-1-yl)acetate | 1.0 eq |
| Benzyl bromide | 1.1 eq |
| Potassium carbonate (K₂CO₃) | 2.0 eq |
| Acetonitrile (ACN) | 10 mL/mmol of piperazine |
| Reaction Temperature | 50 °C |
| Reaction Time | 5 hours |
Step-by-Step Procedure:
-
To a solution of methyl 2-(piperazin-1-yl)acetate in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated derivative.
Figure 2: Workflow for the direct N-alkylation of Methyl 2-(piperazin-1-yl)acetate.
Method 2: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[4][6] It proceeds via the in-situ formation of an iminium ion intermediate from the reaction of the piperazine derivative with an aldehyde or ketone, which is then reduced by a mild reducing agent.
Causality behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation.[4] It is mild enough not to reduce the carbonyl starting material but is reactive enough to reduce the iminium ion intermediate.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents, as they are compatible with both the reaction conditions and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.
Experimental Protocol: Synthesis of Methyl 2-(4-(cyclopropylmethyl)piperazin-1-yl)acetate
This protocol details the synthesis via reductive amination with cyclopropanecarboxaldehyde.[4]
| Reagent/Parameter | Quantity/Value |
| Methyl 2-(piperazin-1-yl)acetate | 1.0 eq |
| Cyclopropanecarboxaldehyde | 1.2 eq |
| Sodium triacetoxyborohydride (STAB) | 1.5 eq |
| Acetic Acid | 0.1 eq |
| Dichloromethane (DCM) | 20 mL/mmol of piperazine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
Step-by-Step Procedure:
-
To a solution of methyl 2-(piperazin-1-yl)acetate and cyclopropanecarboxaldehyde in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Workflow for the reductive amination of Methyl 2-(piperazin-1-yl)acetate.
Method 3: Amide Coupling and Reduction
This two-step approach offers an alternative route, particularly when the corresponding carboxylic acid is readily available. The initial amide bond formation is a robust and well-established reaction, followed by a reduction step to yield the desired N-substituted piperazine derivative.
Causality behind Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be employed for the amide bond formation, such as EDC/DMAP or T3P.[7] These reagents activate the carboxylic acid, facilitating its reaction with the amine.
-
Reducing Agent: The choice of reducing agent for the amide reduction is crucial. Strong reducing agents like lithium aluminum hydride (LAH) are effective but require careful handling. Milder alternatives such as borane-tetrahydrofuran complex (BMS) can also be used.
-
Protection Strategy: As with direct alkylation, a Boc-protecting group on one of the piperazine nitrogens is often employed to ensure mono-acylation.[7]
Experimental Protocol: Synthesis of Methyl 2-(4-(phenylacetyl)piperazin-1-yl)acetate and subsequent reduction
This protocol outlines the synthesis of Methyl 2-(4-phenethylpiperazin-1-yl)acetate.
Part A: Amide Coupling
| Reagent/Parameter | Quantity/Value |
| Methyl 2-(piperazin-1-yl)acetate | 1.0 eq |
| Phenylacetic acid | 1.05 eq |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 eq |
| DMAP (4-Dimethylaminopyridine) | 0.1 eq |
| Dichloromethane (DCM) | 15 mL/mmol of piperazine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
Step-by-Step Procedure (Part A):
-
To a solution of phenylacetic acid in dichloromethane, add EDC and DMAP.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of methyl 2-(piperazin-1-yl)acetate in dichloromethane.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude amide is often of sufficient purity to be used directly in the next step.
Part B: Amide Reduction
| Reagent/Parameter | Quantity/Value |
| Amide from Part A | 1.0 eq |
| Lithium Aluminum Hydride (LAH) | 2.0 eq |
| Tetrahydrofuran (THF), anhydrous | 20 mL/mmol of amide |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4 hours |
Step-by-Step Procedure (Part B):
-
To a suspension of LAH in anhydrous THF at 0 °C, add a solution of the amide from Part A in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Characterization and Purity Analysis
The structural elucidation and purity assessment of the synthesized N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives are critical for ensuring their suitability for downstream applications.[8] Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Conclusion
The synthesis of N-substituted Methyl 2-(piperazin-1-yl)acetate derivatives is a cornerstone of many drug discovery programs. The choice of synthetic route—direct alkylation, reductive amination, or amide coupling followed by reduction—depends on factors such as the availability of starting materials, the desired scale of the reaction, and the nature of the substituent to be introduced. By understanding the underlying chemical principles and following well-defined protocols, researchers can efficiently access a diverse range of these valuable compounds, paving the way for the development of new and improved therapeutics.
References
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- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
- Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- A Simple Synthesis of N-Alkylpiperazines. (2024).
- Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. (2024). PubMed.
- Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025).
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- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
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- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
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The Versatility of Methyl 2-(piperazin-1-yl)acetate: A Scaffold for Accelerated Drug Discovery
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its presence in over 100 FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity which enhances aqueous solubility and its ability to engage in multiple hydrogen bond interactions, make it a versatile building block for designing novel therapeutics across a wide range of disease areas.[2] The symmetrical nature of the piperazine core, with two strategically positioned nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This application note focuses on a particularly useful derivative, Methyl 2-(piperazin-1-yl)acetate, as a strategic starting point for the rapid generation of diverse chemical libraries for drug discovery programs.
Methyl 2-(piperazin-1-yl)acetate provides a unique combination of a reactive secondary amine at the N4 position and a readily modifiable ester functionality. This dual reactivity allows for the introduction of a wide array of substituents, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). This guide will provide detailed protocols for the synthesis and derivatization of this scaffold and discuss its application in the development of novel therapeutic agents.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of Methyl 2-(piperazin-1-yl)acetate is fundamental to its effective utilization in drug design.
Table 1: Physicochemical Properties of Methyl 2-(piperazin-1-yl)acetate and a related analogue.
| Property | Methyl 2-(piperazin-1-yl)acetate (Predicted) | Methyl 2-(piperazin-2-yl)acetate[3] |
| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol |
| LogP (Predicted) | -1.0 | -1.0 |
| Topological Polar Surface Area | 50.4 Ų | 50.4 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 |
The key to the utility of Methyl 2-(piperazin-1-yl)acetate lies in the differential reactivity of its functional groups. The secondary amine at the N4 position is a strong nucleophile, readily participating in N-alkylation, N-arylation, and amide bond formation. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity. This orthogonal reactivity allows for a stepwise and controlled elaboration of the scaffold.
Synthetic Protocols for Methyl 2-(piperazin-1-yl)acetate and its Derivatives
Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride
A straightforward and efficient one-pot synthesis of monosubstituted piperazines provides a reliable route to the title scaffold.[4]
Reaction Scheme:
Caption: One-pot synthesis of the target scaffold.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Methanol
-
Methyl chloroacetate
-
Ethyl acetate
-
Charcoal
Procedure:
-
In a reaction vessel, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture to form a solution of in situ generated piperazine monohydrochloride.[4]
-
To this solution, add methyl chloroacetate (1 equivalent).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Precipitate the product by adding ethyl acetate.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from isopropyl alcohol with the addition of activated charcoal to obtain pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[4]
Protocol 2: N-Alkylation of Methyl 2-(piperazin-1-yl)acetate
The secondary amine of the piperazine ring is a prime site for introducing diverse alkyl groups, which can significantly impact the biological activity of the final compound.
Caption: General workflow for N-alkylation.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 equivalent) in anhydrous DMF or acetonitrile, add K₂CO₃ (2.5-3.0 equivalents) or DIPEA (2.2-2.5 equivalents). Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.[5]
-
Slowly add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-90°C and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
Protocol 3: Amide Coupling with Methyl 2-(piperazin-1-yl)acetate
Amide bond formation is a cornerstone of medicinal chemistry, and the secondary amine of the scaffold provides an excellent handle for this transformation.
Caption: Workflow for amide bond formation.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate hydrochloride
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent), Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM, add DIPEA (3.0 equivalents) at 0°C.[6][7]
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Applications in Drug Discovery: Case Studies
Derivatives of Methyl 2-(piperazin-1-yl)acetate have shown promise in various therapeutic areas, demonstrating the scaffold's versatility.
Central Nervous System (CNS) Disorders
A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been synthesized and evaluated for its neuropharmacological activity.[1][8] This compound demonstrated significant anxiolytic-like and antidepressant-like activities in preclinical models.[1] The study suggests that the anxiolytic effects are mediated by both the serotonergic system and the benzodiazepine site of the GABA-A receptor, while the antidepressant effects are primarily driven by the serotonergic system.[1][8] This highlights the potential of using the Methyl 2-(piperazin-1-yl)acetate scaffold to develop novel CNS-active agents.
Oncology
The piperazine moiety is a well-established pharmacophore in the design of anticancer agents.[9] A series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines, including lung, colon, and pancreatic cancer.[10] Several of these compounds exhibited promising anticancer activity, with one derivative showing significantly better cytotoxicity than the standard drug gefitinib against lung and colon cancer cell lines.[10] Docking studies suggested that these compounds may exert their anticancer effects through the inhibition of the epidermal growth factor receptor (EGFR).[10]
Antimicrobial Agents
Piperazine derivatives have a long history of use as antimicrobial agents.[3][11] The structural modifications enabled by the Methyl 2-(piperazin-1-yl)acetate scaffold allow for the development of new derivatives with potent antibacterial and antifungal activities. By introducing various lipophilic and electron-withdrawing or -donating groups, researchers can modulate the antimicrobial spectrum and potency of these compounds.[12]
Conclusion
Methyl 2-(piperazin-1-yl)acetate represents a highly valuable and versatile scaffold for modern drug discovery. Its dual reactivity, coupled with the privileged nature of the piperazine core, provides a robust platform for the efficient synthesis of diverse chemical libraries. The successful application of its derivatives in CNS disorders and oncology underscores the immense potential of this scaffold in developing novel therapeutics. The detailed protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of Methyl 2-(piperazin-1-yl)acetate in their drug discovery endeavors.
References
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Almeida, L. S., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., Vaz, B. G., de Carvalho, F. S., Lião, L. M., Menegatti, R., Costa, E. A., & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520–532. [Link]
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Future Journal of Pharmaceutical Sciences. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
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Bentham Science Publishers. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]
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Asian Pacific Journal of Health Sciences. (2015). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]
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Tetrahedron Letters. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
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Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]
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Archiv der Pharmazie. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
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Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
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Molecules. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. [Link]
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ResearchGate. (2024). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
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Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
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Molecules. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Molecules. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PubMed Central. [Link]
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AVESİS. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. [Link]
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ResearchGate. (2025). Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones. [Link]
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Journal of Medicinal Chemistry. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]
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AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. [Link]
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Organic Chemistry Portal. (2024). Synthesis of piperazines. [Link]
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PharmacologyOnLine. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
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Molbank. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]
- Google Patents. (2016).
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ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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Application Note & Protocol Guide: Acylation of Methyl 2-(piperazin-1-yl)acetate
Introduction: Strategic Importance in Medicinal Chemistry
The N-acylation of piperazine scaffolds is a cornerstone reaction in modern drug discovery and development. The resulting piperazine amides are privileged structures found in a multitude of clinically significant agents, including kinase inhibitors, antipsychotics, and antivirals.[1][2][3] Methyl 2-(piperazin-1-yl)acetate is a particularly valuable starting material, offering a secondary amine at the N4 position for derivatization and an ester moiety at N1 that can serve as a handle for further modification or as a key pharmacophoric element.
This guide provides a comprehensive overview of the reaction conditions for the N-acylation of methyl 2-(piperazin-1-yl)acetate. We will explore the underlying chemical principles, present detailed, field-proven protocols for common acylation strategies, and offer insights into optimizing these transformations for high yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules.
The Core Transformation: Nucleophilic Acyl Substitution
The acylation of methyl 2-(piperazin-1-yl)acetate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen (N4) of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The specific nature of the acylating agent dictates the optimal reaction strategy.
Two primary pathways are typically employed:
-
Reaction with Acyl Halides or Anhydrides: A classic and robust method, often performed under Schotten-Baumann conditions. This involves reacting the piperazine with a highly reactive acyl chloride or anhydride in the presence of a base.[4][5][6] The base is critical for neutralizing the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Amide Coupling with Carboxylic Acids: This is the most versatile and widely used method in contemporary medicinal chemistry. It requires the use of a coupling reagent to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.[7]
The general experimental workflow is depicted below.
Caption: General workflow for the acylation of methyl 2-(piperazin-1-yl)acetate.
Protocol 1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This protocol is ideal for reactions with commercially available or readily synthesized acyl chlorides. It is generally fast and high-yielding. The primary consideration is controlling the exotherm upon addition of the reactive acyl chloride and ensuring efficient neutralization of the HCl byproduct.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(piperazin-1-yl)acetate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.2 M concentration).
-
Add an organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2–1.5 eq.). The slight excess ensures that all generated HCl is quenched.
-
-
Reaction Execution:
-
Cool the flask to 0 °C in an ice-water bath. This is a critical step to manage the reaction's exothermicity and prevent potential side reactions.
-
Dissolve the acyl chloride (1.0–1.1 eq.) in a small amount of the same solvent.
-
Add the acyl chloride solution dropwise to the stirred piperazine solution over 10–15 minutes. A white precipitate of triethylammonium hydrochloride will typically form immediately.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1–4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
-
Protocol 2: Amide Coupling with Carboxylic Acids
This method offers greater flexibility as it utilizes stable carboxylic acids. The choice of coupling reagent is key and depends on factors like cost, efficiency, and the potential for side reactions like epimerization in chiral substrates. HATU is a highly efficient, modern coupling reagent that minimizes side reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or DCM.[8]
-
Add a non-nucleophilic organic base, typically DIPEA (2.0–3.0 eq.).
-
Stir the mixture at room temperature for 10–20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
-
Reaction Execution:
-
Add a solution of methyl 2-(piperazin-1-yl)acetate (1.2 eq.) in a minimal amount of the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2–16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
-
Workup and Purification:
-
If using DMF, dilute the reaction mixture with a larger volume of ethyl acetate and wash extensively with water and brine to remove the DMF and other water-soluble components. If using DCM, proceed directly to washing.
-
Wash the organic layer sequentially with 5% aqueous citric acid or NaHCO₃ (depending on the properties of the product), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to obtain the final amide product.
-
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the acylation of methyl 2-(piperazin-1-yl)acetate or structurally similar piperazine derivatives, providing a comparative overview for experimental design.
| Acylating Agent | Base / Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to RT | 2 | >90 | Schotten-Baumann Principle[4][5] |
| Acetyl Chloride | Pyridine | Tetrahydrofuran (THF) | 0 to RT | 1 | High | General Acylation[6] |
| Furan-2-carboxylic acid | HATU / Triethylamine | N,N-Dimethylformamide (DMF) | 50 | 5 | ~85-95 | Amide Coupling[8] |
| Chromone-2-carboxylic acid | EDC·HCl / DMAP | Dichloromethane (DCM) | RT | 12-16 | ~70-85 | Amide Coupling |
| Phenylacetic acid | CDI | Water / Ethyl Acetate | RT | 0.5 | ~80-90 | Green Chemistry Method[9] |
Yields are representative and highly dependent on the specific substrate and purification method.
Mechanistic Insight: The Role of the Coupling Reagent
Understanding the mechanism of amide coupling agents is vital for troubleshooting and optimization. The diagram below illustrates the activation of a carboxylic acid by HATU, a common aminium-based coupling reagent.
Caption: Simplified mechanism of carboxylic acid activation by HATU for amide bond formation.
Conclusion and Best Practices
The N-acylation of methyl 2-(piperazin-1-yl)acetate is a reliable and versatile reaction. For simple acylations with available acyl chlorides, the Schotten-Baumann protocol is efficient and cost-effective. For more complex or sensitive substrates, modern amide coupling reagents like HATU or EDC/HOBt provide a milder and more controlled approach.
Key recommendations for success include:
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially for amide coupling reactions, as water can hydrolyze the activated intermediates.
-
Temperature Control: For reactions with highly reactive acyl halides, initial cooling to 0 °C is crucial to prevent side reactions and ensure safety.
-
Stoichiometry: Precise control over stoichiometry is important. A slight excess of the amine or base is often used to drive the reaction to completion.
-
In-Process Monitoring: Regular monitoring by TLC or LC-MS is the most reliable way to determine reaction completion and identify any potential issues.
By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of N-acylated piperazine derivatives for their discovery and development programs.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Ambeed.com. Reactions of Piperazines.
- Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- J&K Scientific LLC. Schotten-Baumann Reaction.
- Benchchem.
- International Journal of Pharmaceutical Sciences and Research.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- ResearchGate. (PDF)
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Introduction: The Significance of N-Alkylated Piperazine Scaffolds
An in-depth guide to the selective N-alkylation of methyl 2-(piperazin-1-yl)acetate, a critical reaction in the synthesis of diverse molecular entities for pharmaceutical research. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and troubleshooting advice, grounded in established chemical principles.
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to be substituted at two distinct positions—make it an invaluable building block for modulating aqueous solubility, lipophilicity, and target engagement. Specifically, the N-alkylation of piperazine derivatives, such as methyl 2-(piperazin-1-yl)acetate, is a cornerstone of drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[1][2] These modifications are crucial in developing novel therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]
The Core Synthetic Challenge: Achieving Selective Mono-Alkylation
The primary challenge in the alkylation of methyl 2-(piperazin-1-yl)acetate lies in its structure. The molecule possesses two secondary amines, but the N-1 nitrogen is already substituted with the methyl acetate group, rendering it a tertiary amine. The remaining N-4 nitrogen is a secondary amine and is the target for alkylation. However, this nucleophilic nitrogen can react with an alkylating agent to form the desired mono-alkylated product, which itself contains a newly formed tertiary amine. This product can then undergo a second alkylation to form a quaternary ammonium salt, a common and often undesirable side reaction.[3][4]
Controlling the reaction to favor the formation of the N-4 mono-alkylated product while minimizing the formation of the quaternary salt is paramount.
Caption: Key challenge: Selectivity in alkylating the N-4 position.
Strategic Approaches to Selective Mono-Alkylation
Two primary strategies have proven effective for the selective N-alkylation of piperazine derivatives: Direct N-Alkylation under controlled conditions and Reductive Amination.
Direct N-Alkylation with Alkyl Halides
This classical approach involves the direct reaction of the piperazine secondary amine with an alkyl halide (or sulfonate) in the presence of a base.[1] It follows an SN2 mechanism.[5] The key to achieving mono-selectivity is careful control of reaction conditions to prevent the subsequent formation of a quaternary salt.[3]
Causality Behind Experimental Choices:
-
Base Selection : A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is preferred over strong bases.[3] These bases are sufficient to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction but are not strong enough to significantly deprotonate the mono-alkylated product, thereby reducing its propensity for further alkylation.[3]
-
Stoichiometry : Using a precise 1:1 or a slight excess of the piperazine starting material relative to the alkylating agent can help consume the alkyl halide before significant over-alkylation occurs.[3]
-
Solvent : Aprotic polar solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[6][7]
Caption: Workflow for Direct N-Alkylation.
Reductive Amination
Reductive amination is a highly effective and often preferred method for N-alkylation that inherently avoids the risk of quaternary salt formation.[8] The process involves two steps, often performed in one pot: the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction with a mild reducing agent.[9]
Causality Behind Experimental Choices:
-
Reactants : This method uses aldehydes or ketones as the alkyl source, expanding the scope of accessible structures.
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion intermediate as it forms.[1] This selectivity is crucial for the success of the one-pot reaction.
-
Solvent : Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.[7]
Caption: Workflow for N-Alkylation via Reductive Amination.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Materials:
-
Methyl 2-(piperazin-1-yl)acetate (1.0 eq.)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.05 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents (water, brine, ethyl acetate, sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-(piperazin-1-yl)acetate and anhydrous potassium carbonate.[7]
-
Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Slowly add the alkyl bromide dropwise to the reaction mixture via syringe.[7]
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
Materials:
-
Methyl 2-(piperazin-1-yl)acetate (1.0 eq.)
-
Aldehyde or Ketone (e.g., Cyclohexanone) (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (saturated aq. NaHCO₃, water, brine, sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 2-(piperazin-1-yl)acetate and the chosen aldehyde or ketone.[9]
-
Add anhydrous DCM (approx. 15-20 mL per gram of starting material) and stir the solution at room temperature.
-
After 30-60 minutes of stirring to pre-form the iminium ion, add sodium triacetoxyborohydride in several portions over 10 minutes.[7] Note: The addition may be slightly exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[7]
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated piperazine derivative.
Data Summary and Method Comparison
| Parameter | Direct N-Alkylation | Reductive Amination |
| Alkyl Source | Alkyl Halides (R-X), Sulfonates | Aldehydes (R-CHO), Ketones (R₂C=O) |
| Key Reagent | Mild Base (e.g., K₂CO₃) | Mild Reducing Agent (NaBH(OAc)₃) |
| Selectivity | Good; risk of over-alkylation exists | Excellent; no quaternary salt formation |
| Scope | Good for primary and some secondary halides | Very broad; vast commercial availability of carbonyls |
| Key Advantage | Procedurally simple, common reagents | High selectivity, broad substrate scope |
| Potential Drawback | Potential for forming quaternary byproducts | Requires anhydrous conditions; reducing agent is moisture sensitive |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction.[3] 2. Suboptimal temperature or time. 3. Moisture in reductive amination. | 1. Monitor reaction closely by LC-MS and allow it to run to completion. 2. Systematically optimize reaction temperature and time.[3] 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Significant Quaternary Salt Formation (Direct Alkylation) | 1. Base is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time.[3] | 1. Switch to a milder base like Na₂CO₃ or K₂CO₃.[3] 2. Conduct the reaction at the lowest feasible temperature. 3. Stop the reaction as soon as the starting material is consumed. |
| No Reaction (Reductive Amination) | 1. Inactive reducing agent. 2. Sterically hindered carbonyl or amine. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Consider adding a catalytic amount of acetic acid to facilitate iminium formation; may require longer reaction times or gentle heating. |
References
- BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
- Rebl, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2484–2493.
- Christensen, J. B., et al. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Reddy, T. S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3348.
- Zhu, Y., et al. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 60(17), 7273–7284.
- Francis Academic Press. (2023).
- ResearchGate. (n.d.). Scheme 6. N-Alkylation of N-benzylpiperazine.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.
- Behenna, D. C., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Yılmaz, F., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- DTIC. (n.d.).
- Semantic Scholar. (n.d.). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
-
Ashenhurst, J. (2017). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Behenna, D. C., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
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Application Notes and Protocols for Amide Coupling with Methyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond and the Piperazine Moiety
The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development. This linkage is a cornerstone of peptides and proteins and is found in a vast array of pharmaceuticals.[1][2] Among the diverse building blocks used to construct these molecules, piperazine derivatives are of significant interest due to their prevalence in biologically active compounds.[3] Methyl 2-(piperazin-1-yl)acetate, in particular, serves as a versatile scaffold, offering two distinct nitrogen atoms for differential functionalization.
This document provides a comprehensive guide to performing amide coupling reactions with Methyl 2-(piperazin-1-yl)acetate. As this substrate contains two secondary amines with differing reactivity, strategic protection and deprotection or carefully controlled reaction conditions are paramount for achieving the desired product. We will explore two primary, field-proven protocols: a robust two-step approach involving a tert-butyloxycarbonyl (Boc) protecting group and a more direct one-step coupling method.
These protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.
Chemical Principles and Mechanistic Insights
Amide bond formation involves the coupling of a carboxylic acid and an amine.[4] This process is not spontaneous and requires the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.[4]
The Role of Coupling Reagents
Commonly used coupling reagents facilitate this activation. This guide will focus on two widely employed reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium salt-based coupling reagent known for its fast reaction rates and high yields.[5] It reacts with a deprotonated carboxylic acid to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to a highly reactive OAt-active ester.[5] This active ester readily reacts with the amine to form the desired amide.[5][6] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[7] This intermediate can be prone to racemization and other side reactions. To mitigate this, an additive such as HOBt (Hydroxybenzotriazole) is often included. HOBt traps the O-acylisourea intermediate to form a more stable and selective HOBt-active ester, which then reacts with the amine.[8][9] The byproducts of EDC are water-soluble, simplifying purification.[7]
The Function of Non-Nucleophilic Bases
A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential in these reactions.[10][11][12] Its primary roles are:
-
To deprotonate the carboxylic acid, forming the carboxylate anion necessary for the initial activation step.[6][13]
-
To act as a proton scavenger, neutralizing any acids generated during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.[10]
The sterically hindered nature of DIPEA prevents it from competing with the primary or secondary amine as a nucleophile.[10][11][12]
Protocol I: Two-Step Amide Coupling via a Boc-Protected Intermediate
This approach offers excellent control over regioselectivity by protecting one of the piperazine nitrogens with a Boc group. This allows for the selective acylation of the remaining secondary amine. The Boc group is then removed under acidic conditions to yield the final product.
Workflow for Two-Step Amide Coupling
Caption: Workflow for the two-step amide coupling protocol.
Part A: Boc Protection of Methyl 2-(piperazin-1-yl)acetate
This initial step ensures that only one of the piperazine nitrogens is available for the subsequent coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-(piperazin-1-yl)acetate | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use dry solvent to prevent hydrolysis. |
| Triethylamine (TEA) | ≥99% | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution |
| Brine | ACS Grade | Commercially Available | Saturated aqueous NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Magnetic Stirrer and Stir Bar | |||
| Round-bottom flask | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(piperazin-1-yl)acetate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.
Part B: Amide Coupling
With one nitrogen protected, the remaining secondary amine is now ready for acylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-protected piperazine derivative | From Part A | ||
| Carboxylic Acid | ≥98% | Commercially Available | The coupling partner |
| HATU | ≥98% | Commercially Available | |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use dry solvent. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Commercially Available | Aqueous solution |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Brine | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Protocol
-
Pre-activation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add HATU (1.0-1.2 eq.) and DIPEA (2.0 eq.).[14] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14]
-
Amine Addition: Add the Boc-protected piperazine derivative (1.0-1.1 eq.) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.[14]
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part C: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the desired amide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-protected amide | From Part B | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution |
| Brine | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Protocol
-
Reaction Setup: Dissolve the Boc-protected amide in anhydrous DCM (e.g., at a 0.1 M concentration).[15]
-
TFA Addition: Add Trifluoroacetic Acid (TFA) to the solution, typically at a concentration of 20-50% (v/v) in DCM.[15]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (usually 30 minutes to 2 hours).[3][15]
-
Solvent Removal: Remove the excess TFA and DCM under reduced pressure.[15] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3]
-
Neutralization and Extraction: To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.[15] Separate the layers and extract the aqueous layer with DCM.[15]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected amide.[15]
Protocol II: One-Step Direct Amide Coupling
This protocol is a more atom-economical approach that avoids the protection and deprotection steps. Success with this method is highly dependent on the specific carboxylic acid and careful control of reaction conditions to favor acylation at the desired piperazine nitrogen. This method is generally more suitable when the carboxylic acid is sterically hindered, which can favor reaction at the less hindered piperazine nitrogen.
Workflow for One-Step Direct Coupling
Caption: Workflow for the one-step direct amide coupling protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-(piperazin-1-yl)acetate | ≥98% | Commercially Available | |
| Carboxylic Acid | ≥98% | Commercially Available | |
| EDC Hydrochloride | ≥98% | Commercially Available | |
| HOBt | Anhydrous | Commercially Available | |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | Aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution |
| Brine | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Protocol
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add HOBt (1.1 eq.) and DIPEA (2.2 eq.).
-
Amine Addition: Add Methyl 2-(piperazin-1-yl)acetate (1.0 eq.) to the mixture.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This aqueous work-up helps to remove unreacted starting materials and water-soluble byproducts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired amide.[16]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.[14]- Amine is protonated and non-nucleophilic.[14]- Steric hindrance.[14]- Presence of water hydrolyzing the active intermediate.[14] | - Increase the amount of coupling reagent (1.2-1.5 eq.).- Ensure sufficient base (2.0-3.0 eq. of DIPEA) is used.- Consider a more potent coupling reagent like HATU.- Switch to a less hindered coupling partner if possible, or use a method for hindered couplings.[17]- Use anhydrous solvents and reagents. |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time.[15]- Poor solubility of the starting material.[15] | - Increase the concentration of TFA or extend the reaction time.[15]- Gentle heating (to 40-50°C) may be required.[15]- Try a different solvent system, such as HCl in dioxane.[15] |
| Formation of Di-acylated Product (in One-Step Protocol) | - The two piperazine nitrogens have similar reactivity towards the activated carboxylic acid. | - Use a more sterically demanding carboxylic acid.- Slowly add the activated carboxylic acid to an excess of the piperazine derivative.- Consider using the two-step protocol for better control. |
| Racemization of Chiral Carboxylic Acids | - The activated intermediate is susceptible to racemization, especially with carbodiimide reagents. | - Use an additive like HOBt or OxymaPure to suppress racemization.[14]- Run the reaction at a lower temperature.[14] |
| Difficult Purification | - Byproducts from the coupling reagent (e.g., tetramethylurea from HATU) co-elute with the product.[18]- Residual DMF. | - Perform aqueous washes during work-up to remove water-soluble impurities.[7]- For HATU byproducts, multiple washes with dilute acid and base can be effective.[18]- Consider recrystallization as an alternative to chromatography.[16] |
References
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HATU - Wikipedia . Wikipedia. [Link]
-
Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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N,N-Diisopropylethylamine - Wikipedia . Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health. [Link]
-
Amine to Amide (EDC + HOBt) . Common Organic Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . YouTube. [Link]
-
Acid-Amine Coupling using EDCI . Organic Synthesis. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator . American Chemical Society. [Link]
-
DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis . Royal Society of Chemistry. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]
-
What is the best technique for amide purification? . ResearchGate. [Link]
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Amide Synthesis . Fisher Scientific. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
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Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]
-
Uphill battles in amide couplings . amphoteros. [Link]
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1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Boc Deprotection - TFA . Common Organic Chemistry. [Link]
-
amide coupling help . Reddit. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate . White Rose eTheses Online. [Link]
-
1-Boc-piperazine acetate . PubChem. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . National Institutes of Health. [Link]
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-Boc-Piperazine (CAS 57260-71-6) | Manufacture . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why is my Amide Coupling Not working using Cysteamine? . ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES . Journal of Pharmaceutical Negative Results. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents . Semantic Scholar. [Link]
-
Amide coupling Protocol for Amino PEG . AxisPharm. [Link]
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions . ResearchGate. [Link]
-
Coupling Reagents in Amide Synthesis . Scribd. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands . National Institutes of Health. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . National Institutes of Health. [Link]
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Application Note: Accelerating Discovery with Methyl 2-(piperazin-1-yl)acetate in Parallel Synthesis
Abstract
This guide provides an in-depth technical overview and detailed protocols for the strategic use of Methyl 2-(piperazin-1-yl)acetate , a versatile bifunctional building block, in solution-phase parallel synthesis for the rapid generation of diverse chemical libraries. We will explore its application in three core synthetic strategies: amide bond formation, urea and thiourea synthesis, and reductive amination. The protocols are designed for high-throughput workflows, incorporating practical insights on reagent selection, reaction optimization, and modern purification techniques, such as scavenger resins, to streamline the drug discovery process.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility at physiological pH, conformational rigidity, and two distinct sites for chemical modification—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Methyl 2-(piperazin-1-yl)acetate capitalizes on this scaffold by offering two orthogonal points for diversification: the secondary amine (N4) for nucleophilic attack or coupling reactions, and the methyl ester for subsequent hydrolysis and further amide bond formation. This bifunctionality makes it an ideal reagent for creating large, diverse libraries of compounds through parallel synthesis.[4]
Parallel synthesis, a key technology in combinatorial chemistry, enables the simultaneous preparation of discrete compounds in arrays, dramatically accelerating the hit-to-lead optimization phase of drug discovery.[5] Solution-phase parallel synthesis, in particular, offers advantages in reaction monitoring and scalability, though it necessitates robust purification strategies to handle the removal of excess reagents and byproducts.[6][7]
This document will provide detailed, field-proven protocols that leverage Methyl 2-(piperazin-1-yl)acetate for library construction, with a focus on practical execution and purification for high-throughput applications.
Core Application I: Parallel Amide Bond Formation
Amide bonds are one of the most fundamental linkages in pharmaceutical compounds. The secondary amine of Methyl 2-(piperazin-1-yl)acetate serves as an excellent nucleophile for acylation with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides.
Scientific Rationale
The goal is to drive the acylation reaction to completion to simplify purification. In a parallel synthesis format, this is typically achieved by using an excess of one reagent. For cost-effectiveness, the more readily available or cheaper component—often the acylating agent or the carboxylic acid (if using a coupling agent)—is used in excess. The unreacted excess reagent is then removed using a scavenger resin, a solid-supported reagent that selectively reacts with and sequesters the excess component, allowing for purification by simple filtration.[6]
dot
Caption: Workflow for parallel amide synthesis.
Protocol 1: Parallel Acylation with Carboxylic Acids
This protocol details the coupling of Methyl 2-(piperazin-1-yl)acetate with a library of carboxylic acids using HATU as the activating agent in a 96-well plate format.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate
-
Library of diverse carboxylic acids (0.5 M stock solutions in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.5 M stock solution in DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tris(2-aminoethyl)amine, polymer-bound (scavenger resin for excess acid/HATU)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: In each well of the 96-well reaction block, add 200 µL of a 0.5 M solution of Methyl 2-(piperazin-1-yl)acetate in anhydrous DCM (0.1 mmol).
-
Carboxylic Acid Addition: To each well, add 240 µL of the corresponding 0.5 M carboxylic acid stock solution (0.12 mmol, 1.2 eq).
-
Coupling Reagent Addition: Add 240 µL of the 0.5 M HATU stock solution (0.12 mmol, 1.2 eq) to each well.
-
Base Addition & Reaction: Add 42 µL of DIEA (0.24 mmol, 2.4 eq) to each well. Seal the reaction block securely with a mat. Agitate the block on an orbital shaker at room temperature for 16 hours.
-
Reaction Quenching & Scavenging: Add Tris(2-aminoethyl)amine resin to each well (approx. 100 mg, ~3 eq based on excess acid). Reseal the block and shake for an additional 4 hours at room temperature.
-
Purification: Filter the contents of each well through a filter plate into a clean 96-well collection plate. Wash the resin in each well with 2 x 200 µL of DCM, collecting the washes.
-
Isolation: Concentrate the filtrates in a centrifugal evaporator to yield the final amide library.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Good solubility for reactants and reagents. |
| Coupling Agent | HATU | High efficiency, low epimerization risk. |
| Base | DIEA | Non-nucleophilic base to neutralize acid byproducts. |
| Stoichiometry | 1.2 eq Acid/HATU | Drives reaction to completion. |
| Purification | Amine Scavenger Resin | Removes excess activated acid and HATU.[6] |
| Temperature | Room Temperature | Sufficient for most amide couplings with HATU. |
Core Application II: Parallel Urea & Thiourea Synthesis
The synthesis of ureas and thioureas is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors. Methyl 2-(piperazin-1-yl)acetate reacts cleanly with a wide array of isocyanates and isothiocyanates.
Scientific Rationale
This reaction is typically very efficient and often proceeds without the need for a catalyst. For parallel synthesis, an excess of the isocyanate or isothiocyanate is used to ensure complete consumption of the piperazine starting material. The key to a streamlined workflow is the subsequent removal of the unreacted electrophile. An amine-based scavenger resin is ideal for this purpose, as it readily reacts with the excess isocyanate/isothiocyanate to form a polymer-bound urea/thiourea, which is easily filtered away.[3][6]
dot
Caption: Workflow for parallel urea/thiourea synthesis.
Protocol 2: Parallel Synthesis of a Urea Library
This protocol describes the reaction of Methyl 2-(piperazin-1-yl)acetate with a library of isocyanates.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate
-
Library of diverse isocyanates (0.5 M stock solutions in anhydrous DCM)
-
Anhydrous Dichloromethane (DCM)
-
Tris(2-aminoethyl)amine, polymer-bound (scavenger resin)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: In each well of the 96-well reaction block, add 200 µL of a 0.5 M solution of Methyl 2-(piperazin-1-yl)acetate in anhydrous DCM (0.1 mmol).
-
Isocyanate Addition: To each well, add 240 µL of the corresponding 0.5 M isocyanate stock solution (0.12 mmol, 1.2 eq).
-
Reaction: Seal the reaction block and agitate on an orbital shaker at room temperature for 4 hours.
-
Scavenging: Add Tris(2-aminoethyl)amine resin to each well (approx. 50 mg, ~1.5 eq based on excess isocyanate). Reseal the block and shake for an additional 2 hours at room temperature.
-
Purification & Isolation: Filter the reaction mixtures and concentrate the filtrates as described in Protocol 1 to yield the final urea library.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | Aprotic solvent prevents reaction with isocyanate. |
| Stoichiometry | 1.2 eq Isocyanate | Drives reaction to completion. |
| Purification | Amine Scavenger Resin | Covalently binds and removes excess isocyanate.[8] |
| Temperature | Room Temperature | Reaction is typically fast and exothermic. |
Core Application III: Parallel Reductive Amination
Reductive amination is a robust method for forming C-N bonds. The secondary amine of Methyl 2-(piperazin-1-yl)acetate can be reacted with a library of aldehydes or ketones to generate tertiary amine products.
Scientific Rationale
The reaction proceeds in two steps: the formation of an iminium ion intermediate followed by its reduction.[9] For secondary amines, this process is highly efficient. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for high-throughput synthesis because it is mild, selective for iminium ions over carbonyls, and does not generate gaseous byproducts.[10] To drive the reaction, a slight excess of the carbonyl compound and the reducing agent is used. Purification can be achieved using a scavenger resin that reacts with the excess aldehyde (e.g., a polymer-supported amine) and another that quenches the excess reducing agent and byproducts (e.g., a polymer-supported carbonate).
dot
Caption: Workflow for parallel reductive amination.
Protocol 3: Parallel Reductive Amination with Aldehydes
Materials:
-
Methyl 2-(piperazin-1-yl)acetate
-
Library of diverse aldehydes (0.5 M stock solutions in 1,2-dichloroethane)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Sodium Triacetoxyborohydride (STAB)
-
Aminomethylated polystyrene (scavenger for excess aldehyde)
-
Polymer-supported carbonate (scavenger for excess acid and STAB byproducts)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: In each well of the 96-well reaction block, add 200 µL of a 0.5 M solution of Methyl 2-(piperazin-1-yl)acetate in DCE (0.1 mmol).
-
Aldehyde Addition: Add 240 µL of the corresponding 0.5 M aldehyde stock solution (0.12 mmol, 1.2 eq).
-
Iminium Formation: Add 10 µL of acetic acid to each well to catalyze iminium ion formation. Seal the block and shake at room temperature for 1 hour.
-
Reduction: Add solid Sodium Triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq) to each well. Note: This can be done using a powder dispensing robot for high-throughput applications. Reseal and shake at room temperature for 16 hours.
-
Scavenging: Add aminomethylated polystyrene resin (~100 mg, ~3 eq based on excess aldehyde) and polymer-supported carbonate resin (~100 mg) to each well. Shake for 4 hours.
-
Purification & Isolation: Filter the reaction mixtures and concentrate the filtrates as described in Protocol 1 to yield the final tertiary amine library.
| Parameter | Condition | Rationale |
| Solvent | DCE | Aprotic, compatible with STAB. |
| Catalyst | Acetic Acid | Catalyzes iminium ion formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective, and suitable for parallel synthesis.[10] |
| Purification | Dual Scavenger Resins | Removes both excess electrophile and acidic byproducts. |
Conclusion
Methyl 2-(piperazin-1-yl)acetate is a powerful and versatile building block for the efficient parallel synthesis of diverse compound libraries. By leveraging its bifunctional nature and employing robust, scavenger-based purification strategies, researchers can rapidly generate high-quality collections of amides, ureas, and tertiary amines. The protocols outlined in this guide provide a solid foundation for integrating this valuable reagent into automated and high-throughput drug discovery workflows, ultimately accelerating the identification of novel therapeutic leads.
References
- Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (2003). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27.
-
Franchini, S., Sorbi, C., & Tait, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Rathi, E., & Ludkuwar, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
- Edwards, P.J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27.
-
Edwards, P.J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. PubMed. [Link]
-
Jampilek, J. (2019). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]
- Jeske, M., & Edmunds, A. J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
-
Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis. Combichem.net. [Link]
- Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95-106.
-
METTLER TOLEDO. (n.d.). Parallel Solution Phase Synthesis. MT.com. [Link]
-
Chen, C., & Dagnino, R. (2012). C(sp3)–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. [Link]
- Hall, B. J. (2014). Parallel Synthesis and Library Design. In The Hitchhiker's Guide to Medicinal Chemistry.
- Kumar, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
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- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Methyl 2-(piperazin-1-yl)acetate in Anticancer Drug Discovery
Introduction: The Strategic Importance of the Piperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2][3] This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a structural cornerstone in a multitude of FDA-approved drugs, particularly within oncology.[1][4] Its prevalence is not coincidental but rather a result of its unique physicochemical properties that medicinal chemists strategically leverage to enhance a molecule's drug-like characteristics.[1][2] The piperazine moiety can significantly improve aqueous solubility, bioavailability, and provide a versatile synthetic handle for molecular elaboration.[1]
Methyl 2-(piperazin-1-yl)acetate is a readily available building block that capitalizes on the benefits of the piperazine core. While not an anticancer agent in itself, it serves as a crucial starting material for the synthesis of more complex and potent anticancer compounds. The presence of a secondary amine on the piperazine ring allows for the introduction of various substituents, while the methyl ester provides a reactive site for amide bond formation or other modifications. This application note will provide an in-depth guide on the application of Methyl 2-(piperazin-1-yl)acetate in the discovery of novel anticancer agents, complete with synthetic protocols and biological evaluation workflows.
Why Piperazine Works: A Summary of Key Physicochemical Advantages
| Property | Impact on Drug Discovery |
| Basicity (pKa) | The two nitrogen atoms have distinct pKa values, allowing for protonation under physiological conditions. This is crucial for forming stable salts, which can enhance solubility and improve formulation characteristics.[1] |
| Solubility | The polar nature of the nitrogen atoms often imparts greater water solubility to the parent molecule, which can lead to improved oral bioavailability.[1][2] |
| Synthetic Versatility | The two distinct nitrogen atoms offer opportunities for differential functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] |
| Pharmacophore Linker | The piperazine ring often serves as a flexible linker to connect key pharmacophoric elements, correctly positioning them for optimal interaction with biological targets like the ATP-binding pocket of kinases.[1][2] |
Application in the Synthesis of Kinase Inhibitors
A significant application of piperazine-containing compounds, and by extension, derivatives of Methyl 2-(piperazin-1-yl)acetate, is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Many successful kinase inhibitors, such as Imatinib (Gleevec), Sunitinib, and Olaparib, incorporate a piperazine moiety.[4]
General Synthetic Strategy and Workflow
The general workflow for utilizing Methyl 2-(piperazin-1-yl)acetate in the discovery of novel kinase inhibitors involves a multi-step process that begins with the strategic modification of this building block.
Caption: General workflow for the discovery of piperazine-based drug candidates.
Protocol 1: Synthesis of a Phenylpiperazine-based Scaffold for Kinase Inhibitor Screening
This protocol describes a general method for the N-arylation of Methyl 2-(piperazin-1-yl)acetate followed by amide bond formation, creating a library of compounds for initial screening.
Rationale: The N-aryl group is often a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The subsequent amide coupling allows for the introduction of various substituents to explore the solvent-exposed region and fine-tune physicochemical properties.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Amine for amide coupling
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Procedure:
Part A: N-Arylation (Buchwald-Hartwig Cross-Coupling)
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(piperazin-1-yl)acetate (1.0 eq), the chosen aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the N-aryl piperazine intermediate.
Part B: Amide Coupling
-
Dissolve the N-aryl piperazine intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to obtain the final compound.
Self-Validation: The structure of the synthesized compound should be confirmed by IR, NMR (¹H and ¹³C), and mass spectral studies.[5] Purity should be assessed by HPLC.
Application in the Development of Novel Antiproliferative Agents
Beyond kinase inhibitors, the piperazine scaffold is integral to a wide range of anticancer agents with diverse mechanisms of action. These can include compounds that induce apoptosis, inhibit cell cycle progression, or interfere with DNA.[5][6]
Protocol 2: Evaluation of Anticancer Activity using the MTT Cell Viability Assay
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized piperazine derivatives on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of the concentration of the compound that inhibits cell growth by 50% (IC50).[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized piperazine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette and plate reader
Step-by-Step Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and the positive control in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: The results of the MTT assay for a series of synthesized compounds can be summarized in a table for easy comparison of their cytotoxic potencies.
| Compound ID | Scaffold Modification | IC50 on MCF-7 (µM) | IC50 on HCT-116 (µM) | IC50 on A549 (µM) |
| Lead-001 | N-(4-fluorophenyl) | 7.5 | 12.3 | 9.8 |
| Lead-002 | N-(3,4-dichlorophenyl) | 2.1 | 5.6 | 4.2 |
| Lead-003 | N-(4-methoxyphenyl) | 15.2 | 21.8 | 18.5 |
| Gefitinib | (Positive Control) | 10.1 | 16.5 | 8.3 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
If a compound shows significant cytotoxic activity, further studies are necessary to elucidate its mechanism of action.
Caption: Workflow for mechanistic studies of a hit compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (e.g., G0/G1, S, or G2/M), preventing cancer cells from proliferating.[5] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells, allowing for the analysis of the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with the test compound for 24-48 hours
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Procedure:
-
Harvest the treated and untreated cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37 °C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
The data is typically presented as a histogram showing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.
Conclusion and Future Directions
Methyl 2-(piperazin-1-yl)acetate is a valuable and versatile building block in the discovery of novel anticancer drugs. Its inherent physicochemical properties, conferred by the piperazine scaffold, provide a solid foundation for the development of compounds with improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The synthetic protocols and biological evaluation methods detailed in this application note provide a roadmap for researchers to effectively utilize this scaffold in their drug discovery programs. Future research will likely focus on the development of more complex and diverse libraries of piperazine derivatives, including their incorporation into multi-target ligands and the exploration of novel mechanisms of anticancer activity.[1][9]
References
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Bíró, G. L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]
-
Yadav, P., et al. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(8), 643-662. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Reddy, T. S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(43), 27953-27968. [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
Gurdal, E., et al. (2021). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Letters in Drug Design & Discovery, 18(10), 969-977. [Link]
-
Bíró, G. L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed, 39063170. [Link]
-
Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, 35848922. [Link]
-
ResearchGate. (n.d.). Piperazine containing derivatives as anticancer agents. Retrieved from [Link]
-
R Discovery. (n.d.). Piperazine Scaffold Research Articles. Retrieved from [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
-
OUCI. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Retrieved from [Link]
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5958-5970. [Link]
-
Wang, Y., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2779. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
Adamska, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4278. [Link]
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Application Note: Strategic Synthesis of Diverse Compound Libraries Using the Methyl 2-(piperazin-1-yl)acetate Scaffold
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is due to favorable physicochemical properties, synthetic tractability, and the ability to significantly enhance the pharmacokinetic profiles of drug candidates.[2][3] This application note provides a comprehensive guide for researchers on leveraging Methyl 2-(piperazin-1-yl)acetate, a versatile and commercially available building block, for the efficient construction of diverse compound libraries. We present a strategic overview, detailed synthetic protocols for key chemical transformations including N-acylation and reductive amination, and methodologies for subsequent diversification. The causality behind experimental choices is explained to empower scientists in adapting these methods for their specific drug discovery programs.
Introduction: The Strategic Value of Methyl 2-(piperazin-1-yl)acetate
Methyl 2-(piperazin-1-yl)acetate is an ideal starting material for combinatorial chemistry and library synthesis due to its inherent structural features:
-
Differential Reactivity: The piperazine ring contains two nitrogen atoms with distinct electronic and steric environments. The secondary amine (N-4) is a potent nucleophile, readily participating in a variety of bond-forming reactions. The tertiary amine (N-1) is less reactive due to its attachment to the electron-withdrawing acetate group. This differential reactivity allows for selective functionalization at the N-4 position as the primary diversification step.
-
A Second Diversification Point: The methyl ester moiety serves as a latent reactive handle. Following modification at the N-4 position, the ester can be hydrolyzed to the corresponding carboxylic acid or directly converted into a wide array of amides, providing a second vector for introducing molecular diversity.
-
Favorable Physicochemical Properties: The piperazine core often imparts increased aqueous solubility and basicity to parent molecules, which can improve bioavailability and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
This strategic combination of features enables a robust and modular approach to library design, allowing for the systematic exploration of chemical space around a proven pharmacophore.
Physicochemical and Reactivity Data
A clear understanding of the starting material's properties is fundamental to protocol design and execution.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄N₂O₂ | [4] |
| Molecular Weight | 158.20 g/mol | [5] |
| Appearance | Liquid (Typical) | - |
| Storage Conditions | 2-8°C, Inert atmosphere | [4] |
| Primary Reactive Site | N-4 Secondary Amine (Nucleophilic) | [6] |
| Secondary Reactive Site | C-1 Ester (Electrophilic after activation) | - |
Strategic Workflow for Library Synthesis
The synthesis of a compound library from Methyl 2-(piperazin-1-yl)acetate can be conceptualized as a two-stage diversification process. The first stage involves the functionalization of the more reactive N-4 nitrogen. The second stage involves modification of the ester group to introduce further diversity.
Core Synthetic Protocols
The following protocols are robust, field-proven methods for the key transformations in the library synthesis workflow. They include explanations for the choice of reagents and conditions to ensure reproducibility and high success rates.
Protocol 1: N-4 Acylation via Amide Coupling
This protocol describes the coupling of a diverse set of carboxylic acids to the N-4 position of the piperazine scaffold. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency, rapid reaction times, and low rate of epimerization for chiral acids.[7][8]
Materials:
-
Methyl 2-(piperazin-1-yl)acetate (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add Methyl 2-(piperazin-1-yl)acetate (1.0 eq), followed by DIPEA (3.0 eq) and HATU (1.2 eq). The order of addition of the amine, base, and coupling agent can be varied, but adding the coupling agent last is common practice.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted acid, excess reagents, and DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Causality & Expertise:
-
Why HATU? HATU is a superior coupling reagent because it forms a highly reactive O-acylisourea intermediate that is less prone to side reactions and racemization compared to carbodiimide-based reagents like EDC.[9]
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base. It is essential to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile.[7] An excess is used to ensure the reaction medium remains basic.
-
Why DMF? DMF is an excellent polar aprotic solvent that effectively solubilizes the polar starting materials and reagents, promoting efficient reaction kinetics.
Protocol 2: N-4 Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is ideal for reacting the piperazine scaffold with a diverse library of aldehydes and ketones.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[11]
Materials:
-
Methyl 2-(piperazin-1-yl)acetate (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Acetic Acid (AcOH) (1.0 eq, typically for ketones)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 2-(piperazin-1-yl)acetate (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.[12] For less reactive ketones, the addition of catalytic or stoichiometric acetic acid can accelerate this step.
-
Reduction: Add STAB (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
Causality & Expertise:
-
Why STAB? STAB is a mild and selective reducing agent.[13] Unlike NaBH₄, it does not readily reduce aldehydes or ketones, allowing the reductive amination to be performed in a single pot.[14] It is also less basic and less nucleophilic, which reduces side reactions. Its steric bulk can also lead to higher diastereoselectivity in certain cases.[13]
-
Why DCM/DCE? These non-protic solvents are ideal for STAB, which is sensitive to water and incompatible with protic solvents like methanol.[11][15]
-
Why a Staged Addition? Allowing the imine/iminium ion to pre-form before adding the reducing agent ensures that the desired reaction pathway is favored over the direct reduction of the carbonyl starting material.[12]
Protocol 3: Secondary Diversification via Ester Hydrolysis and Amide Coupling
This protocol enables the second stage of diversification. The methyl ester of the N-4 functionalized intermediate is first hydrolyzed to the carboxylic acid, which is then coupled with a library of primary or secondary amines.
Step A: Saponification (Ester Hydrolysis)
-
Dissolve the N-4 substituted piperazine methyl ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).
-
Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until LC-MS analysis confirms the complete disappearance of the starting material.
-
Carefully acidify the mixture to pH ~4-5 with 1N HCl at 0°C.
-
Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Follow the procedure outlined in Protocol 1 , using the carboxylic acid from Step A as the starting material and coupling it with a new library of diverse amines (R³-NH₂).
Quality Control and Characterization
The success of each reaction and the purity of the library members must be validated. A self-validating protocol incorporates checkpoints for analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress and confirming the formation of the desired product mass.
-
Final Product Analysis: For individual compounds or representative library members, full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required to confirm structure and purity. For library plates, LC-MS analysis of each well is standard practice to confirm identity and estimate purity.
Example Characterization Data (Representative N-4 Acylation Product)
| Analysis | Expected Result |
| LC-MS | A single major peak with the correct [M+H]⁺ mass. Purity >95%. |
| ¹H NMR | Appearance of new aromatic/aliphatic signals from the coupled acid. Characteristic shifts in piperazine ring protons. Disappearance of the N-H proton signal. |
| HRMS | Mass measurement within 5 ppm of the calculated exact mass. |
Conclusion
Methyl 2-(piperazin-1-yl)acetate is a powerful and economically viable scaffold for the construction of large and diverse compound libraries. By employing a strategic two-stage diversification approach and utilizing robust, optimized protocols for N-acylation and reductive amination, medicinal chemists can efficiently generate novel chemical entities. The methodologies and insights provided in this note serve as a foundational guide for accelerating drug discovery programs built around the privileged piperazine core.
References
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
- Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015). European Journal of Medicinal Chemistry.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.).
- New piperazinyl polyazacyclophane scaffolds, libraries and biological activities. (1998). Bioorganic & Medicinal Chemistry Letters.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Abdel-Magid, A. F., & Mehrman, S. J. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- BLD Pharm. (n.d.). Methyl 2-(piperazin-1-yl)acetate.
- PubChem. (n.d.). Methyl 2-(piperazin-2-yl)acetate.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 82516-17-4|Methyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-(piperazin-2-yl)acetate | C7H14N2O2 | CID 2774023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(piperazin-1-yl)acetate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 2-(piperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this polar, basic compound using column chromatography. Here, we will address common challenges, provide detailed troubleshooting, and present a validated protocol to enhance your purification success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying Methyl 2-(piperazin-1-yl)acetate using silica gel column chromatography?
A2: The main difficulties in purifying Methyl 2-(piperazin-1-yl)acetate and similar piperazine derivatives stem from their inherent physicochemical properties.[1] These include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic.[1] This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor elution, significant peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[2][3]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1]
-
Potential for Degradation: Some basic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation during the purification process.[2][4]
Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
A2: Tailing is a common issue when purifying basic compounds like Methyl 2-(piperazin-1-yl)acetate on standard silica gel.[2][3] This is due to the strong interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[3] Here are several effective strategies to mitigate this problem:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[2][3] This additive competes with your compound for the active sites on the silica gel, reducing the strong interactions and allowing for more symmetrical peak shapes.[3]
-
Triethylamine (TEA): Adding 0.1-2% (v/v) of triethylamine to your mobile phase is a widely used technique.[2][3]
-
Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-10% of a 7N solution in methanol) can be added to the mobile phase, often with dichloromethane as the co-solvent.[2][4][5]
-
-
Use of Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel before packing the column by preparing a slurry of the silica in a solvent containing triethylamine.[3]
-
Alternative Stationary Phases: If tailing persists, consider using a more inert or basic stationary phase:
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[3]
-
Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more suitable environment for basic analytes.[3][6]
-
Reversed-Phase (C18) Silica: For highly polar and ionizable compounds, reversed-phase chromatography with an appropriate aqueous/organic mobile phase can be an effective strategy.[3]
-
Q3: My compound is very polar and remains at the baseline on the TLC plate, even with 100% ethyl acetate. What eluent system should I try?
A3: When dealing with highly polar compounds like Methyl 2-(piperazin-1-yl)acetate, more polar solvent systems are necessary to achieve adequate mobility on the TLC plate and subsequent elution from the column.[4][7] Here are some recommended solvent systems to explore, starting with the least polar and gradually increasing polarity:
| Solvent System Components | Typical Ratios (v/v) | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 99:1 to 90:10 | A standard choice for polar compounds.[5] |
| DCM / MeOH / Triethylamine (TEA) | 95:5:0.5 to 89:10:1 | The addition of TEA helps to prevent peak tailing for basic compounds.[2][3] |
| DCM / (Ammonia in MeOH) | 95:5 to 90:10 (of 7N NH3 in MeOH) | An effective system for very basic and polar amines.[4][5] |
| Ethyl Acetate (EtOAc) / MeOH | 95:5 to 80:20 | Another common polar solvent mixture. |
Pro-Tip: The ideal Rf value for good separation on a column is typically between 0.2 and 0.4 on the TLC plate.[8]
Q4: I'm struggling to separate my product from a similarly polar impurity. What can I do?
A4: Separating compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System: Experiment with different solvent combinations. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/methanol) can provide the selectivity needed for a difficult separation.
-
Use a Different Stationary Phase: As mentioned in Q2, switching to alumina or a functionalized silica gel can alter the selectivity of the separation.[3]
-
Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the eluent during the chromatography run (gradient elution) can help to resolve closely eluting compounds.
-
Consider an Alternative Purification Technique: If column chromatography is not providing the desired purity, other methods like salt formation and recrystallization can be effective for purifying basic compounds like piperazine derivatives.[2] This can be particularly useful for removing non-basic impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column | - Mobile phase is not polar enough.- Strong, irreversible binding to the acidic silica gel.[3] | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).- Add a basic modifier like triethylamine or ammonia to the eluent.[2][3]- Consider using a more inert stationary phase like basic alumina or deactivated silica.[3] |
| Poor separation of spots (co-elution) | - Inappropriate solvent system.- Column overloading.[1] | - Re-optimize the mobile phase using TLC to achieve better separation between the spots.- Reduce the amount of crude material loaded onto the column.[1] |
| Streaking or tailing of the compound spot | - Strong interaction with the acidic silica gel due to the basic nature of the piperazine moiety.[2][3] | - Add a basic modifier (triethylamine or ammonia) to the mobile phase.[2][3]- Use deactivated silica gel or an alternative stationary phase like alumina.[3] |
| Product degradation on the column | - The compound is sensitive to the acidic nature of the silica gel.[4] | - Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before developing.[4]- Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3] |
Experimental Protocol: Column Chromatography of Methyl 2-(piperazin-1-yl)acetate
This protocol provides a general guideline. The optimal conditions should be determined through TLC analysis of the crude reaction mixture.
1. Preparation of the Stationary Phase:
-
Select a suitable stationary phase. For Methyl 2-(piperazin-1-yl)acetate, silica gel (60 Å, 230-400 mesh) is a common starting point. If significant tailing is observed during TLC, consider preparing triethylamine-deactivated silica gel.
-
Deactivation Protocol: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Gently swirl for a few minutes before packing the column.[3]
-
2. Packing the Column:
-
There are two primary methods for packing the column:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the sides to ensure even packing. Slowly run the initial, least polar eluent through the column until the silica is fully wetted and equilibrated.
-
Slurry Packing: Prepare a slurry of the silica gel in the initial eluent. Pour the slurry into the column and allow it to settle, tapping gently to ensure uniform packing. Drain the excess solvent until it is level with the top of the silica bed.
-
3. Sample Loading:
-
Dissolve the crude Methyl 2-(piperazin-1-yl)acetate in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, use the "dry loading" method:
-
Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis. A good starting point for Methyl 2-(piperazin-1-yl)acetate is a mixture of dichloromethane and methanol with 0.5-1% triethylamine.[2][3][5]
-
If the separation is challenging, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent.
-
Collect fractions in an appropriate number of test tubes or vials.
5. Analysis of Fractions:
-
Monitor the elution of your compound by spotting the collected fractions onto TLC plates.
-
Visualize the spots using a suitable method. Since piperazine derivatives may not be strongly UV-active, a chemical stain may be necessary.[9] Common stains for amines include:
-
Ninhydrin stain
-
Iodoplatinate reagent[10]
-
Potassium permanganate stain
-
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-(piperazin-1-yl)acetate.
Visual Workflow
Caption: Workflow for the purification of Methyl 2-(piperazin-1-yl)acetate.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem.
- Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- BenchChem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography. BenchChem.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl Piperazine-2-carboxylate. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs.
- Scribd. (2013). Recommended Methods For The Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Yield for Methyl 2-(piperazin-1-yl)acetate Reactions
Welcome to the technical support center for the synthesis of Methyl 2-(piperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and purity. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact the efficiency of your process. This document will explore the underlying chemical principles and offer practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis of Methyl 2-(piperazin-1-yl)acetate, which typically involves the N-alkylation of piperazine with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate.
Issue 1: Low Yield of the Desired Mono-alkylated Product
A common challenge in this synthesis is the formation of the di-alkylated byproduct, 1,4-bis(methoxycarbonylmethyl)piperazine, which reduces the yield of the desired mono-substituted product.[1]
Probable Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of piperazine to the alkylating agent is a critical factor.[1] An excess of the alkylating agent will invariably lead to a higher percentage of di-substitution.
-
Solution: Employ a significant excess of piperazine. A common strategy is to use 5 to 10 equivalents of piperazine for every one equivalent of the methyl haloacetate.[1] This statistically favors the reaction of the haloacetate with an unreacted piperazine molecule over the mono-alkylated product.[1]
-
-
Reaction Conditions Favoring Di-alkylation: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, less favorable alkylation to occur.[1]
-
Solution:
-
Temperature Control: Maintain a lower reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity.[1]
-
Slow Addition: Add the methyl haloacetate dropwise to the solution of piperazine over an extended period.[1] This maintains a low concentration of the alkylating agent, further minimizing the chance of di-alkylation.[1]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent can influence the nucleophilicity of the mono-alkylated piperazine and the overall reaction kinetics.[1][2]
-
Solution:
-
Base Selection: If an external base is used to scavenge the formed acid (e.g., HCl or HBr), a weaker, non-nucleophilic base is preferable. Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation.[1] In many protocols, the excess piperazine itself acts as the base.
-
Solvent Effects: The solvent's polarity can affect the solvation of reactants and transition states, thereby influencing reaction rates.[2] Protic solvents can hydrogen-bond with the piperazine nitrogens, potentially modulating their reactivity. Experimenting with different solvents, such as dichloromethane (DCM), acetonitrile, or ethanol, can help optimize selectivity.[1][3]
-
-
Issue 2: Formation of Quaternary Ammonium Salts
Over-alkylation can lead to the formation of a quaternary ammonium salt at one of the piperazine nitrogens, rendering it unreactive and leading to a water-soluble byproduct that can complicate work-up.
Probable Causes & Solutions:
-
Highly Reactive Alkylating Agent: While methyl chloroacetate is commonly used, more reactive agents like methyl bromoacetate or methyl iodoacetate will have a higher propensity for over-alkylation.
-
Solution: Use a less reactive alkylating agent if quaternization is a significant issue. While this may require slightly more forcing conditions, it can improve selectivity.
-
-
Localized High Concentrations of Alkylating Agent: As with di-alkylation, poor mixing and rapid addition of the alkylating agent can lead to localized areas of high concentration, favoring multiple alkylations on the same nitrogen atom.
-
Solution: Ensure vigorous stirring and slow, controlled addition of the alkylating agent.[1]
-
Issue 3: Difficult Product Isolation and Purification
The high polarity of both the starting material (piperazine) and the product, along with the potential for multiple salt forms, can make extraction and purification challenging.
Probable Causes & Solutions:
-
Product Remaining in the Aqueous Layer During Extraction: The product, being an amine, can be protonated and highly water-soluble, especially if the aqueous phase is acidic.
-
Solution: During the work-up, carefully basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) to a pH of around 9-10 to ensure the product is in its free base form. Then, extract with an appropriate organic solvent like dichloromethane or ethyl acetate.
-
-
Co-elution with Piperazine During Chromatography: The significant excess of piperazine used can be difficult to separate from the product by column chromatography due to its high polarity.
-
Solution:
-
Acid Wash: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product and excess piperazine will move to the aqueous layer as their hydrochloride salts. After basifying the aqueous layer, the product can be back-extracted into an organic solvent. This process may need to be repeated to effectively remove the bulk of the piperazine.
-
Chromatography System: Utilize a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) can effectively separate the product from residual piperazine and the di-alkylated byproduct.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method to ensure mono-alkylation of piperazine?
A1: The most widely accepted and effective strategy is to use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents).[1] This statistical approach ensures the alkylating agent is more likely to react with an unreacted piperazine molecule.[1] Another robust method involves using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens.[4][5] This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.[4][5] However, this adds extra steps to the synthesis.[5]
Q2: What are the optimal reaction conditions (temperature, solvent, base) for this reaction?
A2: Optimal conditions can be substrate-dependent, but a good starting point is:
-
Temperature: Begin the reaction at a low temperature (0 °C) and allow it to gradually warm to room temperature.[1] This helps to control the initial exotherm and improve selectivity.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[1] The choice of solvent can influence reaction rates and selectivity, so some experimentation may be necessary.[2]
-
Base: In many cases, the excess piperazine acts as the acid scavenger.[1] If an additional base is required, a mild, non-nucleophilic base like potassium carbonate or triethylamine is often employed.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a polar mobile phase (e.g., 10% methanol in dichloromethane with a small amount of ammonia to prevent streaking of the amines). The product should have a higher Rf value than piperazine but a lower Rf than the di-alkylated byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) is another excellent technique for tracking the formation of the product and byproducts.[1]
Q4: I have significant amounts of the di-alkylated byproduct. Can it be removed?
A4: Yes, the di-alkylated byproduct can typically be separated from the desired mono-alkylated product by flash column chromatography on silica gel.[1] The di-alkylated product is less polar than the mono-alkylated product and will elute first.
Q5: Are there alternative synthetic routes to Methyl 2-(piperazin-1-yl)acetate?
A5: An alternative approach involves the reaction of piperazine with an in-situ formed piperazine-1-ium salt. This method can provide high yields and purity.[5] Another strategy is the alkylation of N-acetylpiperazine followed by hydrolysis.[6]
Section 3: Experimental Protocols & Data
Protocol 1: Mono-N-alkylation of Piperazine with Methyl Chloroacetate
Materials:
-
Piperazine (5 equivalents)
-
Methyl chloroacetate (1 equivalent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve methyl chloroacetate (1 eq.) in DCM and add it to the dropping funnel.
-
Add the methyl chloroacetate solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, wash the reaction mixture with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield pure Methyl 2-(piperazin-1-yl)acetate.
Data Summary Table
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Piperazine Equivalents | 1-2 | High di-alkylation | Increase to 5-10 equivalents |
| 5-10 | High mono-alkylation selectivity | - | |
| Temperature | > Room Temperature | Increased di-alkylation | Lower to 0 °C to room temperature |
| 0 °C to Room Temp | Improved selectivity | - | |
| Addition of Alkylating Agent | Rapid | Increased di-alkylation | Slow, dropwise addition |
| Slow, dropwise | Improved selectivity | - |
Section 4: Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of Methyl 2-(piperazin-1-yl)acetate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 443–448.
- Giraud, M., Cointet, C., & Giraud, F. (2000). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (2), 249–254.
- Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 169.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(3), 223-236.
- Google Patents. (1959). Purification of piperazine. (U.S.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis.
- PrepChem. (n.d.). Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester.
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Methyl 2-(piperazin-1-yl)acetate
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Welcome to the technical support center for the hydrolysis of methyl 2-(piperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Introduction
The hydrolysis of methyl 2-(piperazin-1-yl)acetate is a fundamental reaction, often a key step in the synthesis of more complex pharmaceutical intermediates. While seemingly straightforward, this saponification can present several challenges, from incomplete reactions to difficult purifications. This guide provides a structured, question-and-answer-based approach to navigate these potential issues, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the hydrolysis of methyl 2-(piperazin-1-yl)acetate. Each issue is followed by a diagnosis of potential causes and a step-by-step resolution.
Issue 1: Incomplete or Slow Hydrolysis
Question: I've been running my hydrolysis reaction for several hours, but TLC and LCMS analysis show a significant amount of starting material remaining. What's going wrong?
Answer: Incomplete hydrolysis is the most common issue. The root cause often lies in the reaction conditions not being optimal for your specific substrate or scale. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Insufficient Base: The hydrolysis of an ester with a hydroxide is a saponification reaction, which consumes one equivalent of base per mole of ester.[1] For a complete and reasonably fast reaction, an excess of the base is often required.
-
Poor Solubility: Methyl 2-(piperazin-1-yl)acetate may have limited solubility in a purely aqueous medium, leading to a slow reaction rate.
-
Solution: Employ a co-solvent to create a homogeneous reaction mixture. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is a very common and effective choice.[2] Other water-miscible solvents like methanol or ethanol can be used, but be cautious of transesterification if using alcoholic solvents for prolonged periods or at elevated temperatures.[2]
-
-
Inappropriate Choice of Base: While NaOH is a common choice, LiOH often provides superior results for ester hydrolysis, especially in THF/water mixtures.[2][3]
-
Expert Insight: Lithium cations are "hard" and coordinate more strongly to the carbonyl oxygen of the ester.[3] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and accelerating the reaction.[3][4] Lithium hydroxide also exhibits better solubility in THF compared to sodium hydroxide, further promoting the reaction in a mixed solvent system.[3][5]
-
-
Low Temperature: Many hydrolysis reactions proceed smoothly at room temperature, but some may require gentle heating to achieve a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider heating it to 40-60 °C. Monitor the reaction closely by TLC or LCMS to avoid potential side reactions.
-
Troubleshooting Workflow: Incomplete Hydrolysis
Below is a decision tree to guide you through troubleshooting an incomplete hydrolysis reaction.
Caption: Troubleshooting decision tree for incomplete ester hydrolysis.
Issue 2: Difficulty in Product Isolation and Purification
Question: My reaction appears to be complete, but I'm struggling to isolate the 2-(piperazin-1-yl)acetic acid. The product seems to be staying in the aqueous layer during extraction.
Answer: This is a classic challenge when working with zwitterionic or highly polar compounds like amino acids. The carboxylic acid product has both a basic piperazine nitrogen and an acidic carboxylic acid group, making it very water-soluble, especially at certain pH values.
Potential Causes & Solutions:
-
Incorrect pH during Workup: The solubility of 2-(piperazin-1-yl)acetic acid is highly pH-dependent. At neutral or basic pH, the carboxylic acid will be deprotonated to the carboxylate, which is anionic and very water-soluble.
-
Solution: After the reaction, carefully acidify the aqueous solution with a strong acid like HCl to a pH of approximately 2-3. This will protonate the carboxylate to the neutral carboxylic acid and also protonate the piperazine nitrogens, forming the hydrochloride salt. While still water-soluble, it may be possible to extract it with a more polar solvent or proceed to evaporation.
-
-
Emulsion Formation: The presence of the product, which can act as a surfactant, may lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, which can help to break emulsions and "salt out" the organic product, reducing its solubility in the aqueous layer.
-
-
Product Precipitation: In some cases, adjusting the pH to the isoelectric point of the amino acid can cause it to precipitate from the aqueous solution.
-
Solution: After acidification, if the product is still not extractable, try adjusting the pH carefully. You can also try to evaporate the aqueous layer to dryness to obtain the product as its hydrochloride salt. The salt can then be purified by recrystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this hydrolysis? NaOH, KOH, or LiOH?
A1: While all three are strong bases and can effect the hydrolysis, Lithium Hydroxide (LiOH) is often the preferred reagent, particularly when using THF/water as a solvent system.[6] The lithium cation's ability to coordinate with the ester's carbonyl oxygen accelerates the reaction.[3][4] This can lead to faster reaction times and higher yields, especially for sterically hindered or electron-rich esters.[2]
Q2: Can I use an acid-catalyzed hydrolysis instead?
A2: Acid-catalyzed hydrolysis is a viable alternative, but it is a reversible reaction.[7][8] To drive the reaction to completion, a large excess of water is required, and the alcohol byproduct may need to be removed as it forms.[7][9] For many applications, the irreversible nature of base-catalyzed hydrolysis (saponification) is advantageous, as the final deprotonation of the carboxylic acid drives the reaction to completion.[1][9]
Q3: How can I monitor the progress of the reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
-
TLC: Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or acetic acid) to resolve the starting ester from the product acid. The carboxylic acid product will typically have a lower Rf value (be more polar) than the starting ester.
-
LCMS: This is the most definitive method. You can monitor the disappearance of the mass peak corresponding to your starting material (methyl 2-(piperazin-1-yl)acetate) and the appearance of the mass peak for the product (2-(piperazin-1-yl)acetic acid).
Q4: What are the expected side reactions?
A4: The primary potential side reaction is transesterification if an alcohol is used as a co-solvent at elevated temperatures.[2] For example, using methanol as a solvent with an ethyl ester could lead to the formation of the methyl ester. Since the starting material is a methyl ester, using methanol as a co-solvent is generally safe in this specific case. Another consideration, depending on other functional groups present in a more complex molecule, is the potential for base-sensitive groups to react.
Experimental Protocols
Standard Protocol for Base-Catalyzed Hydrolysis
This protocol is a general starting point and may require optimization for your specific scale and setup.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-(piperazin-1-yl)acetate (1.0 eq).
-
Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (2:1 v/v) to dissolve the starting material.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to 0 °C and carefully add 1M hydrochloric acid (HCl) to adjust the pH to ~2-3.
-
Extraction/Isolation:
-
Option A (Extraction): Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, though this may be difficult). The product may remain in the aqueous layer.
-
Option B (Evaporation): Concentrate the aqueous solution under reduced pressure to obtain the crude product as its hydrochloride salt.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/acetic acid).
Data Summary Table
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., LiOH, NaOH, KOH) |
| Stoichiometry | Catalytic amount of acid | At least 1 equivalent of base (excess is common) |
| Reversibility | Reversible[7][10] | Irreversible[7][9] |
| Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol (acidification needed for COOH)[1] |
| Key Advantage | Mild conditions for acid-stable compounds | Irreversibility drives reaction to completion |
| Key Disadvantage | Incomplete reaction due to equilibrium | Requires an acidic workup to obtain the carboxylic acid |
References
-
Reddit. (2014, March 12). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. [Link]
-
Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ChemSrc. (n.d.). What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O?[Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
Al-Ghamdi, A. Y. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Research Journal of Chemistry and Pharmacy, 4(2), 1-5. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. [Link]
-
Ichimaru, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 114-116.
-
Quora. (2023, August 11). Why does neither esterification nor hydrolysis of ester go to completion?[Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. [Link]
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
Technical Support Center: Methyl 2-(piperazin-1-yl)acetate
Welcome to the technical support center for Methyl 2-(piperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 2-(piperazin-1-yl)acetate?
A1: Methyl 2-(piperazin-1-yl)acetate possesses two primary reactive functional groups that are central to its stability profile: a piperazine ring containing secondary amines and a methyl ester. Consequently, the main stability concerns are:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding piperazine-1-yl-acetic acid and methanol.
-
Oxidation: The secondary amines in the piperazine ring can be prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1][2] This can lead to the formation of various degradation products, including N-oxides and ring-opened species.
-
Hygroscopicity: Piperazine and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air.[3] This absorbed water can then facilitate hydrolysis of the ester group.
Q2: What are the ideal storage conditions for Methyl 2-(piperazin-1-yl)acetate?
A2: To minimize degradation, Methyl 2-(piperazin-1-yl)acetate should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] A recommended storage temperature is typically 2-8°C. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.
Q3: Can I dissolve Methyl 2-(piperazin-1-yl)acetate in aqueous buffers for my experiments?
A3: While Methyl 2-(piperazin-1-yl)acetate is soluble in water, it is important to be mindful of the pH of the buffer.[5] At pH extremes, both acid- and base-catalyzed hydrolysis of the methyl ester will be accelerated. For short-term experiments, using a neutral buffer (pH 7.0-7.5) is advisable. It is recommended to prepare aqueous solutions fresh for each experiment to minimize potential degradation.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Yes, Methyl 2-(piperazin-1-yl)acetate is incompatible with strong oxidizing agents and strong acids.[3][6] Violent reactions can occur with these substances. It is also advisable to avoid contact with copper and its alloys, as copper ions can catalyze the oxidation of piperazine.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity over time in aqueous solutions.
Possible Cause: Hydrolysis of the methyl ester group.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution or experimental buffer. Deviations from neutrality can significantly impact the rate of hydrolysis.
-
Fresh Solution Preparation: Discard the old solution and prepare a fresh one immediately before use. Compare the results obtained with the fresh solution to those from the aged solution.
-
Analytical Confirmation (Optional but Recommended):
-
Method: Use High-Performance Liquid Chromatography (HPLC) to analyze both the fresh and aged solutions. A reversed-phase C18 column is often a good starting point.[8]
-
Observation: Look for the appearance of a new, more polar peak corresponding to the hydrolyzed product (piperazine-1-yl-acetic acid) and a decrease in the peak area of the parent compound.
-
Confirmation: If available, use LC-MS to confirm the mass of the parent compound and the degradation product.[8]
-
dot
Caption: Troubleshooting workflow for suspected hydrolysis.
Issue 2: Discoloration (yellowing or browning) of the solid compound or solutions.
Possible Cause: Oxidative degradation of the piperazine ring.
Troubleshooting Steps:
-
Visual Inspection: Note the extent of the discoloration. Has the solid material changed color upon storage, or is the discoloration only apparent after dissolving?
-
Storage Conditions Review: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere). Exposure to light and air can accelerate oxidation.
-
Headspace Analysis (Advanced): If the problem is persistent, consider analyzing the headspace of the storage container for the presence of oxygen.
-
Spectroscopic Analysis:
-
Method: Acquire a UV-Vis spectrum of the discolored solution. The formation of conjugated systems or certain oxidized species can lead to absorbance in the visible region.
-
Comparison: Compare the spectrum to that of a freshly prepared solution from a new, unopened container of the compound.
-
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Di-acylation of Methyl 2-(piperazin-1-yl)acetate
Welcome to the technical support guide for the selective mono-acylation of Methyl 2-(piperazin-1-yl)acetate. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-acylation during synthesis. Our goal is to equip you with the scientific principles and practical protocols required to maximize the yield and purity of your desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What makes Methyl 2-(piperazin-1-yl)acetate susceptible to di-acylation?
Methyl 2-(piperazin-1-yl)acetate possesses two nitrogen atoms, both of which are nucleophilic and can react with an acylating agent.
-
N1 (Endocyclic Nitrogen): This is a secondary amine nitrogen within the piperazine ring.
-
N4 (Exocyclic Nitrogen): This nitrogen is also part of the piperazine ring but is adjacent to an acetate group.
While both nitrogens are reactive, the N1 nitrogen is generally more nucleophilic than the N4 nitrogen. The electron-withdrawing effect of the adjacent ester carbonyl group on N4 reduces its electron density and nucleophilicity. However, under many reaction conditions, this difference is insufficient to prevent the acylation of both nitrogen atoms, leading to the formation of a di-acylated byproduct.[1] Controlling the reaction to favor acylation at the more nucleophilic N1 position is the primary challenge.
Q2: What are the key strategic approaches to favor mono-acylation?
Achieving selective mono-acylation requires a strategy that deactivates one nitrogen atom or precisely controls the reactivity of the system. The two most effective and widely adopted strategies are:
-
Protecting Group Strategy: This classic multi-step approach involves protecting one nitrogen with a removable group (like Boc), performing the acylation on the free nitrogen, and then deprotecting to yield the mono-acylated product.[2] While reliable, it adds steps to the synthesis.
-
In Situ Mono-protonation: A more direct, one-pot method where one equivalent of acid is used to form a piperazine mono-salt.[2][3] The protonated nitrogen becomes a non-nucleophilic ammonium salt, directing the acylation exclusively to the remaining free nitrogen.[2] This is often a more efficient and atom-economical approach.
Q3: Which analytical techniques are best for monitoring the reaction progress?
Effective reaction monitoring is crucial to prevent the reaction from proceeding to the di-acylated state.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively tracking the consumption of starting material and the formation of mono- and di-acylated products. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) can typically resolve the starting material, product, and byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It provides quantitative data on the relative amounts of all components in the reaction mixture and confirms their identities by mass.[4][5] Since piperazine itself is not UV-active, a detector like CAD, ELSD, or MS is necessary.[5] For trace analysis, derivatization with a UV-active agent like NBD-Cl can be employed for HPLC-UV detection.[6][7]
Troubleshooting Guide: High Levels of Di-acylated Byproduct
Experiencing low yields of the desired mono-acylated product is often due to the formation of the di-acylated species. This guide provides a systematic approach to diagnosing and solving this issue.
Problem: My reaction consistently produces a significant amount of the di-acylated byproduct, complicating purification and reducing yield.
Below is a troubleshooting workflow to identify and rectify the root cause.
Caption: Troubleshooting workflow for diagnosing high di-acylation.
Cause & Solution Analysis
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the acylating agent (e.g., acyl chloride) will inevitably lead to the acylation of both nitrogen atoms after the initial mono-acylation has occurred. Even a small excess can significantly drive the formation of the di-acylated product. | Carefully control the stoichiometry. Use a 1:1 molar ratio or even a slight excess of the piperazine derivative (e.g., 1.05 equivalents). Add the acylating agent slowly and dropwise to the piperazine solution to avoid localized high concentrations. |
| High Reaction Temperature | Acylation reactions are often exothermic. Higher temperatures increase the reaction rate and can overcome the subtle difference in nucleophilicity between the two nitrogen atoms, leading to a loss of selectivity. | Maintain a low reaction temperature. Start the reaction at 0 °C using an ice bath and allow it to slowly warm to room temperature. Monitor the internal temperature to prevent uncontrolled exotherms. |
| Highly Reactive Acylating Agent | Very reactive acylating agents, such as acyl chlorides, may not be selective enough to differentiate between the two nitrogens.[8] Steric and electronic effects play a crucial role; a highly reactive agent minimizes the influence of these subtle differences.[9][10][11] | Consider using a less reactive acylating agent. For example, activating a carboxylic acid with a coupling reagent like CDI (Carbonyldiimidazole) or using an anhydride can provide greater control and selectivity.[3][12] |
| Suboptimal Reaction Strategy | Performing the reaction without a clear strategy to differentiate the two nitrogens relies on kinetic control that can be difficult to manage, especially on a larger scale. | Implement the in situ mono-protonation strategy . This is a robust method that chemically deactivates one nitrogen, providing a much wider and more reliable window for selective mono-acylation.[2][13] |
Experimental Protocols
Protocol 1: High-Selectivity Mono-acylation via In Situ Mono-protonation
This protocol is adapted from established methods for the selective mono-acylation of symmetrical diamines and offers excellent control over selectivity.[2][3]
Principle: This method relies on the creation of a piperazine mono-salt solution. By combining equimolar amounts of piperazine free base and piperazine dihydrochloride, a buffered solution is formed containing the piperazin-1-ium cation. This cation has one protonated, non-nucleophilic nitrogen and one free, nucleophilic nitrogen, directing acylation to a single site.[2]
Caption: Workflow for mono-acylation using the mono-protonation strategy.
Procedure:
-
Prepare the Piperazine Mono-salt Solution:
-
In a round-bottom flask, combine Methyl 2-(piperazin-1-yl)acetate (1.0 eq) and its corresponding dihydrochloride salt (1.0 eq) in water (approx. 0.4 M concentration).
-
Stir the mixture for 5-10 minutes at room temperature until a clear solution is formed.
-
Add sodium chloride (NaCl) to the solution to create a brine, which will aid in the subsequent extraction steps.[3]
-
-
Acylation:
-
In a separate flask, prepare your acylating agent. If starting from a carboxylic acid, it can be activated with a reagent like 1,1'-Carbonyldiimidazole (CDI).[3]
-
Cool the piperazine mono-salt solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 eq) to the cooled piperazine solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, wash the aqueous layer with a solvent like ethyl acetate to remove any potential di-acylated byproduct, which is typically more organic-soluble.[2][3]
-
Make the aqueous layer basic by adding a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.[2][3]
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the pure mono-acylated product.[3]
-
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply three spots: the starting piperazine derivative (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent System: A common system is 10-20% Methanol in Dichloromethane or 5-10% Triethylamine in Ethyl Acetate. The optimal system will depend on the specific acyl group.
-
Visualization: Visualize under UV light (if the acyl group is UV-active) and/or by staining with potassium permanganate (KMnO₄) or ninhydrin.
-
Interpretation:
-
Starting Material: Will be the most polar spot (lowest Rf).
-
Mono-acylated Product: Will have an intermediate Rf.
-
Di-acylated Byproduct: Will be the least polar spot (highest Rf).
-
The reaction is complete when the starting material spot has disappeared. Stop the reaction before a significant product spot for the di-acylated species appears.
-
References
- Technical Support Center: Selective Mono-acyl
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry.
- Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate. [Link]
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Journal of Food Science and Technology.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
- HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.
-
Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025). PubMed Central. [Link]
- Method of direct mono-N-substitution of piperazine. (n.d.).
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. (n.d.). PubMed. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). PubMed. [Link]
Sources
- 1. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 9. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring techniques for Methyl 2-(piperazin-1-yl)acetate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Methyl 2-(piperazin-1-yl)acetate is a critical step in the development of numerous pharmaceutical compounds. This guide, designed by our team of application scientists, provides an in-depth resource for monitoring this reaction, troubleshooting common issues, and answering frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to achieve high-yield, high-purity synthesis.
Reaction Overview: N-Alkylation of Piperazine
The primary synthetic route to Methyl 2-(piperazin-1-yl)acetate involves the N-alkylation of piperazine with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate, in the presence of a base. A significant challenge in this synthesis is controlling the selectivity to favor mono-alkylation over the formation of the di-alkylated byproduct.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the mono- versus di-alkylation of piperazine?
A1: The key factors are stoichiometry, reaction conditions, the nature of the base, and the reactivity of the alkylating agent. An excess of the alkylating agent, higher temperatures, and prolonged reaction times all increase the likelihood of di-alkylation.[1] The basicity of the mono-alkylated piperazine is often sufficient to allow it to react with the remaining alkylating agent.[1]
Q2: How can I strategically favor the formation of the desired mono-alkylated product, Methyl 2-(piperazin-1-yl)acetate?
A2: Several strategies can be employed. Using a large excess of piperazine relative to the methyl haloacetate is a common statistical approach to ensure the alkylating agent is more likely to react with an un-substituted piperazine.[1] Another effective method is the in-situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting reaction at the free nitrogen.[2][3][4] Additionally, employing a protecting group, such as a tert-butoxycarbonyl (Boc) group, to block one amine allows for selective alkylation, followed by a deprotection step.[2][5]
Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?
A3: The base neutralizes the hydrogen halide (e.g., HCl or HBr) formed during the reaction, preventing the protonation of piperazine, which would otherwise reduce its nucleophilicity.[2] Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize the deprotonation of the mono-substituted product, which would make it more susceptible to a second alkylation.[2]
Q4: What are the most suitable analytical techniques for monitoring the progress of this reaction?
A4: The most common and effective techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be utilized for quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive alkylating agent (e.g., hydrolysis of methyl bromoacetate).- Insufficiently strong base or incorrect stoichiometry.- Low reaction temperature. | - Use fresh or properly stored methyl haloacetate.- Re-evaluate the choice and amount of base. Consider a stronger base if necessary, while being mindful of di-alkylation.- Gradually increase the reaction temperature while monitoring by TLC. |
| High Levels of Di-substituted Byproduct | - Stoichiometry: Excess of methyl haloacetate.- High reaction temperature or prolonged reaction time.- Use of a strong base. | - Use a large excess of piperazine (e.g., 5-10 equivalents).- Add the alkylating agent slowly to the reaction mixture.[1]- Lower the reaction temperature.[1]- Switch to a milder base, such as K₂CO₃ or NaHCO₃.[2] |
| Incomplete Reaction (Starting Material Remains) | - Insufficient reaction time or temperature.- Poor solubility of reactants. | - Continue to monitor the reaction at regular intervals until the starting material is consumed.- Consider a different solvent to improve solubility.[1] |
| Formation of Quaternary Ammonium Salts | - Over-alkylation on the same nitrogen atom. | - This is less common with methyl 2-(piperazin-1-yl)acetate synthesis but can occur with highly reactive alkylating agents. Control stoichiometry carefully.[2] |
| Difficulty in Product Purification | - Similar polarity of the desired product and the di-substituted byproduct.- Presence of unreacted piperazine. | - Optimize column chromatography conditions (e.g., solvent gradient). A common mobile phase is a mixture of methanol and dichloromethane.[2]- An acidic wash during workup can help remove unreacted piperazine by forming a water-soluble salt. |
Reaction Monitoring Workflows
Visualizing the Synthesis and Monitoring Strategy
Caption: Workflow for the synthesis and monitoring of Methyl 2-(piperazin-1-yl)acetate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the synthesis.
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective qualitative tool for monitoring the consumption of starting materials and the formation of products.
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A common system is Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of ammonium hydroxide to reduce streaking (e.g., 95:5:0.5 DCM/MeOH/NH₄OH). This may require optimization.
-
Visualization: UV lamp (254 nm) and a staining agent (e.g., potassium permanganate or ninhydrin).
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting materials (piperazine and methyl bromoacetate) as references.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The relative Rf values will help distinguish between the mono- and di-substituted products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides quantitative information on the relative amounts of starting materials, product, and byproducts. For piperazine-containing compounds, derivatization is often necessary to improve volatility.[6]
-
Derivatization Agent: Trifluoroacetic anhydride (TFAA) is commonly used to convert the polar N-H groups into less polar, more volatile trifluoroacetyl groups.[6]
-
Procedure:
-
Sample Preparation: Quench a small aliquot (e.g., 100 µL) of the reaction mixture and extract it with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue. Cap the vial and heat at 70°C for 30 minutes.[6][7]
-
Analysis: After cooling, evaporate the excess reagent and solvent. Reconstitute the residue in ethyl acetate and inject 1 µL into the GC-MS system.[6]
-
-
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 80°C (2 min hold), ramp at 15°C/min to 280°C (5 min hold)[6] |
| Injector Temp. | 250°C |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used to determine the ratio of mono- to di-substituted products.
-
Sample Preparation: Take an aliquot from the reaction, quench it, and perform a simple extraction. Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Signals for Methyl 2-(piperazin-1-yl)acetate (in CDCl₃): [3]
-
~3.73 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.27-3.30 ppm (m, 2H): Methylene protons adjacent to the ester (-CH₂COO).
-
~2.92-2.95 ppm (t, 4H): Piperazine ring protons adjacent to the secondary amine.
-
~2.5-2.7 ppm (t, 4H): Piperazine ring protons adjacent to the tertiary amine.
-
A broad singlet for the N-H proton will also be present.
-
The appearance of new signals or changes in the integration of the piperazine ring protons can indicate the formation of the di-substituted product. Specifically, the disappearance of the N-H signal and a downfield shift of the corresponding piperazine protons are indicative of di-substitution.
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
-
Demers, J. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Kral, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis. BenchChem Technical Support.
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholars.direct [scholars.direct]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Methyl 2-(piperazin-1-yl)acetate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of Methyl 2-(piperazin-1-yl)acetate, a common building block in medicinal chemistry. We will explore its expected spectral features and compare them with those of structurally related analogs to provide a comprehensive understanding of its NMR fingerprint.
The Structural Landscape of Methyl 2-(piperazin-1-yl)acetate
Methyl 2-(piperazin-1-yl)acetate possesses a unique combination of functional groups that give rise to a distinct ¹H NMR spectrum. The molecule consists of a piperazine ring, a methylene bridge, and a methyl ester. The protons on each of these fragments will exhibit characteristic chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectrum of Methyl 2-(piperazin-1-yl)acetate
The key to interpreting the spectrum lies in understanding the chemical environment of each proton. The electronegativity of the nitrogen and oxygen atoms, as well as the conformational dynamics of the piperazine ring, are the primary factors influencing the chemical shifts.
Molecular Structure and Proton Labeling:
Caption: Structure of Methyl 2-(piperazin-1-yl)acetate with key protons labeled.
Comparative Analysis with Structural Analogs
To contextualize the predicted spectrum of Methyl 2-(piperazin-1-yl)acetate, a comparison with commercially available and structurally related compounds is invaluable. We will consider N-acetylpiperazine, N-Boc-piperazine, and the acyclic analog, methyl 2-(diethylamino)acetate. For a broader comparison to a cyclic system with a different heteroatom arrangement, we will also include ethyl nipecotate.
| Compound | Protons on Piperazine/Piperidine Ring (δ ppm) | Protons α to N and C=O (δ ppm) | Ester/Amide Protons (δ ppm) |
| Methyl 2-(piperazin-1-yl)acetate (Predicted) | ~2.6-2.9 (m, 8H) | ~3.2 (s, 2H) | ~3.7 (s, 3H) |
| N-Acetylpiperazine | ~2.8 (t, 4H), ~3.5 (t, 4H) | - | ~2.1 (s, 3H) |
| N-Boc-piperazine | ~2.8 (t, 4H), ~3.4 (t, 4H) | - | ~1.4 (s, 9H) |
| Methyl 2-(diethylamino)acetate | - | ~3.1 (s, 2H) | ~3.7 (s, 3H), ~2.6 (q, 4H), ~1.0 (t, 6H) |
| Ethyl Nipecotate | ~1.5-1.9 (m, 4H), ~2.6-3.1 (m, 5H) | - | ~4.1 (q, 2H), ~1.2 (t, 3H) |
Key Observations from the Comparison:
-
Piperazine Ring Protons: In Methyl 2-(piperazin-1-yl)acetate, the eight protons on the piperazine ring are expected to appear as a complex multiplet in the range of 2.6-2.9 ppm. This is comparable to the chemical shifts observed for the protons on the unsubstituted nitrogen side of N-acetylpiperazine and N-Boc-piperazine. The acetyl and Boc groups in the latter two compounds cause a downfield shift for the adjacent piperazine protons to ~3.5 ppm and ~3.4 ppm, respectively, due to the electron-withdrawing nature of the carbonyl group.
-
Methylene Bridge Protons (α to N and C=O): The two protons of the methylene bridge in Methyl 2-(piperazin-1-yl)acetate are predicted to resonate as a singlet around 3.2 ppm. This is a characteristic region for protons situated between a nitrogen atom and a carbonyl group. A similar chemical shift is expected for the analogous protons in methyl 2-(diethylamino)acetate.
-
Methyl Ester Protons: The three protons of the methyl ester group are anticipated to appear as a sharp singlet at approximately 3.7 ppm. This is a highly characteristic chemical shift for methyl esters and is consistent with the corresponding protons in methyl 2-(diethylamino)acetate.
-
Comparison with Ethyl Nipecotate: Ethyl nipecotate, a piperidine derivative, shows a more complex spectrum for its ring protons due to the reduced symmetry compared to piperazine. The chemical shifts of its ring protons are generally found in a similar region to those of the piperazine derivatives.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds like Methyl 2-(piperazin-1-yl)acetate, a standardized experimental protocol is essential.
Workflow for ¹H NMR Analysis:
Caption: A standardized workflow for acquiring high-quality ¹H NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-(piperazin-1-yl)acetate into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and ensure the sample is fully dissolved.
-
If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8-16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shift (in ppm), multiplicity (e.g., singlet, triplet), and coupling constants (in Hz) for each signal.
-
Conclusion
The ¹H NMR spectrum of Methyl 2-(piperazin-1-yl)acetate is predicted to show three main signals: a complex multiplet for the eight piperazine ring protons around 2.6-2.9 ppm, a singlet for the two methylene bridge protons at approximately 3.2 ppm, and a sharp singlet for the three methyl ester protons around 3.7 ppm. This predicted spectral fingerprint, when compared with the known spectra of structural analogs like N-acetylpiperazine and N-Boc-piperazine, provides a robust method for its structural confirmation. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data, ensuring the integrity of their chemical characterization in the drug discovery and development process.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
1H NMR spectrum of N-acetylpiperazine. SpectraBase. [Link]
-
1H NMR spectrum of N-Boc-piperazine. SpectraBase. [Link]
-
Guidelines for NMR data reporting. American Chemical Society. [Link]
A Comparative Guide for Drug Development Professionals: Methyl 2-(piperazin-1-yl)acetate vs. Ethyl 2-(piperazin-1-yl)acetate
In the landscape of modern drug discovery, the piperazine moiety stands as a cornerstone scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1][2][3] The strategic functionalization of this versatile heterocycle is a key aspect of medicinal chemistry, and the choice between seemingly similar building blocks can have profound implications for a drug candidate's ultimate success. This guide provides an in-depth, objective comparison of two closely related piperazine derivatives: Methyl 2-(piperazin-1-yl)acetate and Ethyl 2-(piperazin-1-yl)acetate. As a Senior Application Scientist, my aim is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic and developmental workflows.
At a Glance: Key Physicochemical and Structural Differences
While differing by only a single methylene unit, the methyl and ethyl esters of 2-(piperazin-1-yl)acetate exhibit distinct physicochemical properties that can influence their handling, reactivity, and biological fate. A summary of these key characteristics is presented below.
| Property | Methyl 2-(piperazin-1-yl)acetate | Ethyl 2-(piperazin-1-yl)acetate |
| Molecular Formula | C₇H₁₄N₂O₂[4] | C₈H₁₆N₂O₂[5] |
| Molecular Weight | 158.20 g/mol [4] | 172.23 g/mol [5] |
| Appearance | Typically a solid (hydrochloride salt)[6] | Liquid or solid[5] |
| LogP (calculated) | -1.0[4] | -0.5453[5] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų[4] | 41.57 Ų[5] |
The seemingly minor addition of a methyl group to the ester moiety in the ethyl analogue results in a tangible increase in molecular weight and a shift in calculated lipophilicity (LogP). These differences, though subtle, can impact solubility, permeability, and interactions with biological targets.
Synthesis and Reactivity: A Comparative Analysis
The synthesis of both esters typically involves the N-alkylation of piperazine with the corresponding haloacetate. The choice of reaction conditions is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct.
Experimental Protocol: Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride
This one-pot procedure provides a straightforward route to the methyl ester.[1]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Methyl acrylate
-
Methanol
-
Ethyl acetate
-
Charcoal
Procedure:
-
Prepare piperazine monohydrochloride in situ by reacting a free piperazine with piperazine dihydrochloride in methanol.
-
Add methyl acrylate to the reaction mixture.
-
The reaction proceeds at room temperature.
-
Upon completion, cool the reaction mixture to 5 °C and filter to remove precipitated piperazine dihydrochloride.
-
Evaporate the solvent from the filtrate.
-
Precipitate the product using ethyl acetate.
-
Recrystallize the crude product from isopropyl alcohol with the addition of charcoal to yield white crystals of Methyl 2-(piperazin-1-yl)acetate hydrochloride.
Experimental Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)acetate
This procedure can be adapted from the synthesis of related N-substituted piperazine esters.[7]
Materials:
-
Piperazine
-
Ethyl bromoacetate
-
Acetone
-
Base (e.g., potassium carbonate)
Procedure:
-
Dissolve piperazine in acetone.
-
Add a suitable base, such as anhydrous potassium carbonate, to act as a proton scavenger.
-
Slowly add ethyl bromoacetate to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of Methyl and Ethyl 2-(piperazin-1-yl)acetate.
Reactivity and Stability: The Ester's Tale
The primary point of differential reactivity between the methyl and ethyl esters is their susceptibility to hydrolysis. Ester hydrolysis, both chemically and enzymatically mediated, is a critical consideration in drug development, influencing prodrug activation, metabolic stability, and shelf-life.
Generally, methyl esters are sterically less hindered than their ethyl counterparts. This can lead to faster rates of chemical hydrolysis under both acidic and basic conditions, as the smaller methoxy group presents a smaller target for nucleophilic attack by water or hydroxide ions. However, the electronic effects of the alkyl group also play a role, with the ethyl group being slightly more electron-donating than the methyl group, which can subtly influence the electrophilicity of the carbonyl carbon.
From a metabolic standpoint, esterases, prevalent in plasma and the liver, are the primary enzymes responsible for ester hydrolysis.[8] Studies on related compounds have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl homologs. This is often attributed to the specific substrate preferences of carboxylesterases.
Application in Drug Development: A Matter of Fine-Tuning
The choice between a methyl and an ethyl ester on a piperazine scaffold is a nuanced decision driven by the specific goals of the drug design program.
-
Prodrug Strategies: The differential hydrolysis rates can be exploited in prodrug design. If a rapid conversion to the active carboxylic acid is desired in vivo, the more labile ester might be preferred. Conversely, for a slower, more sustained release, the more stable ester would be the logical choice.
-
Metabolic Stability: As previously mentioned, the methyl ester may offer enhanced metabolic stability, leading to a longer in vivo half-life of the parent molecule. This can be advantageous for reducing dosing frequency and improving patient compliance.
-
Physicochemical Properties: The slight increase in lipophilicity of the ethyl ester may be beneficial for traversing cell membranes, potentially improving oral bioavailability. However, this can also lead to decreased aqueous solubility, which may pose formulation challenges. The piperazine moiety itself is often incorporated to enhance aqueous solubility.[9]
-
Synthetic Accessibility and Cost: Both methyl and ethyl haloacetates are readily available and relatively inexpensive starting materials. The choice between them is unlikely to be a major cost driver in early-stage research.
Caption: Key considerations when choosing between the methyl and ethyl esters.
Characterization Data
Accurate characterization is paramount for ensuring the purity and identity of these key building blocks.
Methyl 2-(piperazin-1-yl)acetate hydrochloride: [1]
-
¹H NMR (CDCl₃): δ 9.74 (br s, 2H, NH₂⁺), 3.73 (s, 3H, OCH₃), 3.27-3.30 (m, 6H, 2xCH₂pip + CH₂), 2.92-2.95 (t, 4H, 2xCH₂pip).
-
¹³C NMR (CDCl₃): δ 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2xCH₂pip), 43.43 (2xCH₂pip).
-
FTIR (cm⁻¹): 1739 (C=O stretch).
-
LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128.
Ethyl 2-(piperazin-1-yl)acetate:
-
¹H NMR and ¹³C NMR data for the unsubstituted ethyl ester is less commonly reported in readily available literature, but can be inferred from related structures and obtained through routine analysis. For example, in ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate, the ethyl ester protons typically appear as a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm.[7]
Conclusion and Expert Recommendations
The selection of Methyl 2-(piperazin-1-yl)acetate versus its ethyl analog is a strategic decision that should be guided by the specific objectives of the drug discovery program.
-
For lead optimization efforts where metabolic stability is a primary concern, the methyl ester may be the more prudent starting point, as evidence suggests it can be more resistant to enzymatic hydrolysis.
-
In the context of prodrug design , the choice is dictated by the desired activation kinetics. The potentially faster chemical hydrolysis of the methyl ester could be advantageous for rapid release, while the ethyl ester might offer a more sustained release profile.
-
When fine-tuning physicochemical properties , the slightly increased lipophilicity of the ethyl ester could be leveraged to enhance membrane permeability, although this must be balanced against potential decreases in aqueous solubility.
It is imperative that early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, including metabolic stability assays in liver microsomes and hepatocytes, are conducted for both ester derivatives of a lead compound. This empirical data will provide the most reliable basis for selecting the optimal building block to advance a drug candidate through the development pipeline. The seemingly minor difference between a methyl and an ethyl group can indeed be a critical determinant of a drug's ultimate pharmacokinetic profile and therapeutic efficacy.
References
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2198. [Link]
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537.
- Design and Synthesis of Some Piperazine Hybrid Molecules. (2018). Revue Roumaine de Chimie, 63(11-12), 941-950.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm, 8(8), 1619-1624.
- Methyl 2-(piperazin-1-yl)acetate hydrochloride. Sigma-Aldrich. (Product Page).
- Ethyl 2-(piperazin-1-yl)
- Methyl 2-(piperazin-2-yl)acetate. PubChem.
- Ethyl 2-(piperazin-1-yl)acetate. PubChem.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(16), 4983.
- Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-509744), a clinical candidate for the treatment of cancer. Bristol-Myers Squibb. (PDF).
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- Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. (2012). Archiv der Pharmazie, 345(11), 875-883.
- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2020). International Journal of Molecular Sciences, 21(18), 6848.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7545-7571.
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- Examples of ester prodrugs. ResearchGate.
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- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). Pharmaceutics, 14(10), 2209.
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- 2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.
- Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2. Sigma-Aldrich. (Product Page).
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- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). ACS Omega, 6(31), 20562-20571.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. (2023). European Journal of Medicinal Chemistry, 262, 115886.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2011).
- Methyl 2-(piperazin-1-yl)acetate hydrochloride. Sigma-Aldrich. (Product Page).
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- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(20), 7111.
- Methyl-containing pharmaceuticals: Methylation in drug design. (2018). Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
- Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. PubChem.
- Methyl 2-(piperazin-2-yl)acetate. PubChem.
- Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (2023). Polymer Chemistry, 14(42), 4883-4893.
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A Senior Application Scientist's Guide to Piperazine Introduction: Evaluating Alternatives to Methyl 2-(piperazin-1-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the piperazine moiety is a cornerstone of molecular design. Its unique physicochemical properties frequently enhance aqueous solubility, modulate lipophilicity, and provide a versatile scaffold for engaging with biological targets.[1] Methyl 2-(piperazin-1-yl)acetate is a common building block for introducing this valuable heterocycle, offering a convenient handle for further chemical elaboration. However, reliance on a single synthon can limit synthetic flexibility and optimization. This guide provides an in-depth comparison of viable alternatives, complete with experimental insights and protocols to empower informed decision-making in your synthetic campaigns.
The Central Role of the Piperazine Synthon
The strategic introduction of a piperazine ring functionalized with an acetic acid moiety is often a key step in the synthesis of complex molecules. This "piperazine-acetate" unit can serve as a precursor for amides, esters, and other functional groups, enabling the exploration of diverse chemical space. While Methyl 2-(piperazin-1-yl)acetate is a commercially available and straightforward option, alternative strategies can offer advantages in terms of cost, yield, scalability, and the ability to introduce diversity at different stages of the synthesis.
Core Alternative Strategies for Piperazine-Acetate Introduction
This guide will focus on three primary alternative strategies to the use of Methyl 2-(piperazin-1-yl)acetate:
-
Direct N-Alkylation of Piperazine and its Protected Derivatives: A fundamental approach involving the reaction of a piperazine with an α-haloacetate.
-
Reductive Amination with Glyoxylic Acid: A highly efficient and atom-economical method for directly installing the acetic acid functionality.
-
Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis: A powerful catalytic method for the direct formation of N-aryl piperazines, which can then be further functionalized.
Below, we delve into the mechanistic underpinnings, practical considerations, and detailed protocols for each of these powerful alternatives.
Direct N-Alkylation of Piperazine with α-Haloacetates
Direct alkylation is a classic and intuitive method for forming C-N bonds. In the context of piperazine, the primary challenge is achieving mono-alkylation and avoiding the formation of undesired di-alkylated byproducts. This can be addressed by using a large excess of piperazine or by employing a mono-protected piperazine derivative.
Mechanistic Considerations
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the α-haloacetate, displacing the halide and forming the new C-N bond. The choice of protecting group, base, and solvent are critical for optimizing this reaction.
Comparative Analysis of Piperazine Substrates
| Substrate | Protecting Group | Key Advantages | Key Disadvantages | Typical Yields |
| Piperazine (unprotected) | None | Low cost, readily available. | Prone to di-alkylation, requiring a large excess of piperazine and careful control of stoichiometry. | 50-70% (with excess piperazine) |
| 1-Boc-piperazine | tert-Butoxycarbonyl (Boc) | Excellent for achieving mono-alkylation, Boc group is easily removed under acidic conditions. | Higher cost, additional protection and deprotection steps required. | 80-95% |
| 1-Cbz-piperazine | Carboxybenzyl (Cbz) | Provides good control of mono-alkylation, Cbz group is removed by hydrogenolysis. | Requires catalytic hydrogenation for deprotection, which may not be compatible with all functional groups. | 80-90% |
| 1-Acetyl-piperazine | Acetyl | Inexpensive protecting group, allows for mono-alkylation. | Harsher conditions (acidic or basic hydrolysis) are required for deprotection.[2] | 70-88% (alkylation step)[2] |
Experimental Protocols
Protocol 1.1: Mono-alkylation of Unprotected Piperazine
This protocol leverages a large excess of piperazine to favor mono-alkylation.
Materials:
-
Piperazine (5 equivalents)
-
Ethyl bromoacetate (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperazine (5 eq.) in anhydrous acetonitrile, add potassium carbonate (2 eq.).
-
Add ethyl bromoacetate (1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(piperazin-1-yl)acetate.
Protocol 1.2: Alkylation of 1-Boc-piperazine
This protocol utilizes a protecting group strategy for clean mono-alkylation.
Materials:
-
1-Boc-piperazine (1 equivalent)
-
Ethyl bromoacetate (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1 eq.) in anhydrous acetonitrile or DMF, add K₂CO₃ (2 eq.) and ethyl bromoacetate (1.1 eq.).
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
-
For deprotection, dissolve the product in a solution of HCl in dioxane or trifluoroacetic acid in DCM and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.
Caption: Workflow for Direct N-Alkylation of Piperazine.
Reductive Amination with Glyoxylic Acid
Reductive amination is a highly efficient, one-pot procedure that forms an amine from a carbonyl compound and an amine via an intermediate imine.[3][4] For the synthesis of 2-(piperazin-1-yl)acetic acid, piperazine can be directly reacted with glyoxylic acid in the presence of a reducing agent. This method is particularly attractive due to its atom economy and the direct formation of the desired carboxylic acid without the need for ester hydrolysis.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of glyoxylic acid to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.[5] The choice of a mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the starting carbonyl compound.
Experimental Protocol
Protocol 2.1: Reductive Amination of Piperazine with Glyoxylic Acid
Materials:
-
Piperazine (1 equivalent)
-
Glyoxylic acid monohydrate (1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
Procedure:
-
To a stirred solution of piperazine (1 eq.) in a mixture of DCM and methanol, add glyoxylic acid monohydrate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Adjust the pH of the solution to ~2 with 1M HCl.
-
Wash the aqueous layer with DCM to remove any unreacted starting materials.
-
The aqueous layer containing the product can be used directly in subsequent steps or the product can be isolated by adjusting the pH and using appropriate extraction or crystallization techniques.
Sources
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
Comparative Spectroscopic Analysis of Methyl 2-(piperazin-1-yl)acetate Reaction Products: A Guide for Researchers
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties, including low toxicity and the ability to form multiple hydrogen bonds, make it a cornerstone in medicinal chemistry.[1] Methyl 2-(piperazin-1-yl)acetate, a versatile building block, serves as a frequent starting point for the synthesis of diverse piperazine derivatives.[2][3] The rigorous characterization of its reaction products is paramount to ensuring the identity, purity, and structural integrity of novel chemical entities.
This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of products derived from common reactions of Methyl 2-(piperazin-1-yl)acetate. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to aid researchers in their analytical workflows.
Common Synthetic Transformations of Methyl 2-(piperazin-1-yl)acetate
To understand the spectroscopic analysis of its products, we must first consider the primary reactions this versatile starting material undergoes. The presence of a secondary amine in the piperazine ring and an ester functional group allows for a variety of synthetic modifications.
Key Reaction Pathways
-
Amide Coupling: The secondary amine of the piperazine ring readily participates in amide bond formation with carboxylic acids or their activated derivatives.[4][5] This is one of the most common reactions used to elaborate the core structure.
-
N-Alkylation: The nucleophilic secondary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones.[6][7]
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides, by reaction with amines.
The following diagram illustrates these fundamental reaction pathways.
Caption: Common reaction pathways for Methyl 2-(piperazin-1-yl)acetate.
A Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is dictated by the specific structural questions being asked. A combination of NMR, IR, and MS is typically employed for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms.
Key Diagnostic Signals for Reaction Products:
| Product Type | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Starting Material | Singlet ~3.7 ppm (OCH₃), Singlets/Multiplets for piperazine protons ~2.5-3.0 ppm, Singlet for -CH₂-COO- ~3.3 ppm. | Carbonyl ~170 ppm, OCH₃ ~52 ppm, Piperazine carbons ~45-55 ppm. |
| Amide Product | Disappearance of N-H proton signal, potential downfield shift of adjacent piperazine protons. Appearance of new signals corresponding to the coupled moiety. The formation of rotamers due to restricted rotation around the new amide bond can lead to signal broadening or duplication.[8][9] | Appearance of a new amide carbonyl signal ~165-175 ppm. Shifts in the signals of piperazine carbons adjacent to the newly formed amide bond. |
| N-Alkyl Product | Appearance of new signals corresponding to the alkyl group. Downfield shift of piperazine protons adjacent to the newly substituted nitrogen. | Appearance of new signals for the alkyl group carbons. Shift in the signals of piperazine carbons adjacent to the alkylated nitrogen. |
| Ester Hydrolysis Product (Carboxylic Acid) | Disappearance of the OCH₃ singlet. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). | Shift of the carbonyl carbon signal. Disappearance of the OCH₃ carbon signal. |
| Ester Aminolysis Product (Amide) | Disappearance of the OCH₃ singlet. Appearance of new signals corresponding to the amine moiety and a new N-H proton signal. | Shift of the carbonyl carbon to a typical amide resonance. Disappearance of the OCH₃ carbon signal and appearance of new signals for the amine moiety carbons. |
Expert Insight: Temperature-dependent ¹H NMR spectroscopy can be a valuable tool for studying the conformational behavior of N-acylated piperazine products, which often exist as a mixture of rotamers at room temperature due to the partial double bond character of the amide bond.[8][10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups
FTIR spectroscopy is an excellent technique for quickly identifying the presence or absence of key functional groups. It is particularly useful for monitoring the progress of a reaction.
Characteristic Vibrational Frequencies:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in Reaction Monitoring |
| N-H (secondary amine) | 3300-3500 cm⁻¹ (stretch) | Disappearance upon N-alkylation or N-acylation. |
| C=O (ester) | ~1735 cm⁻¹ (stretch) | Disappearance upon hydrolysis or aminolysis. |
| C=O (amide) | 1630-1680 cm⁻¹ (stretch) | Appearance upon amide bond formation. |
| O-H (carboxylic acid) | 2500-3300 cm⁻¹ (broad stretch) | Appearance upon ester hydrolysis. |
| C-N (amine/amide) | 1000-1350 cm⁻¹ (stretch) | Present in all derivatives, but the exact position can be informative.[11][12] |
| C-H (aliphatic) | 2800-3000 cm⁻¹ (stretch) | Generally present in all compounds.[12] |
Expert Insight: The sharpness and position of the N-H stretching band can provide information about hydrogen bonding.[12] In the case of amide formation, the appearance of a strong carbonyl absorption band in the 1630-1680 cm⁻¹ region is a clear indicator of a successful reaction.[13]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[14]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[14]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of the reaction product and providing valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing piperazine derivatives.[15][16]
Key Mass Spectrometric Observations:
| Reaction Type | Expected Mass Change | Common Fragmentation Pathways |
| Amide Coupling | Increase in mass corresponding to the acyl group minus water. | Cleavage of the newly formed amide bond, fragmentation of the piperazine ring. |
| N-Alkylation | Increase in mass corresponding to the alkyl group. | Cleavage of the N-alkyl bond, fragmentation of the piperazine ring.[16] |
| Ester Hydrolysis | Decrease in mass of 14 Da (CH₂). | Loss of water from the molecular ion. |
| Ester Aminolysis | Mass change corresponding to the addition of the amine and loss of methanol. | Fragmentation patterns will be dependent on the nature of the added amine. |
Expert Insight: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the product, which can help to distinguish between isobaric species. Tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation pathways in detail, aiding in the structural confirmation of the product.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If available, analyze the fragmentation pattern from MS/MS data to confirm the structure.
The following workflow diagram summarizes the integrated spectroscopic analysis approach.
Caption: Integrated workflow for the spectroscopic analysis of reaction products.
Conclusion
The robust characterization of reaction products is a critical step in the synthesis of novel piperazine-based compounds. This guide has provided a comparative overview of NMR, FTIR, and Mass Spectrometry for the analysis of derivatives of Methyl 2-(piperazin-1-yl)acetate. By judiciously applying these techniques in a complementary fashion, researchers can confidently elucidate the structures of their target molecules, ensuring the integrity of their scientific endeavors. The provided protocols and expert insights aim to equip scientists with the necessary tools to navigate the analytical challenges inherent in modern drug discovery.
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules, 27(19), 6271. [Link]
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Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]
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Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]
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Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. (2002). Semantic Scholar. Retrieved from [Link]
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Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. (2002). PubMed. Retrieved from [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014). Journal of the American Chemical Society, 136(1), 416–422. [Link]
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the direct acyl-alkylation of arynes. preparation of methyl 2-(2-acetylphenyl)acetate. (2009). stoltz2.caltech.edu. Retrieved from [Link]
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]
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Synthesis of new amides of the N-methylpiperazine series. (2014). ResearchGate. Retrieved from [Link]
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The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4238–4241. [Link]
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Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the LC-MS Analysis of N-Substituted Piperazine Acetates
For Researchers, Scientists, and Drug Development Professionals
N-substituted piperazines are a ubiquitous structural motif in modern pharmaceuticals, valued for their ability to impart desirable pharmacokinetic properties. Their analysis, however, presents unique challenges due to their basicity and polarity. This guide will navigate these complexities, offering a comprehensive overview of a standard LC-MS workflow, a comparison with viable alternatives, and the foundational data to support your method development.
The Standard Approach: Reversed-Phase LC-MS with Electrospray Ionization
The workhorse for the analysis of N-substituted piperazine acetates is undoubtedly Reversed-Phase Liquid Chromatography (RPLC) coupled with a Mass Spectrometer (MS) utilizing an Electrospray Ionization (ESI) source. This combination offers a powerful balance of separation efficiency, sensitivity, and specificity.
The Rationale Behind the Standard Method
N-substituted piperazines are basic compounds due to the presence of two nitrogen atoms, readily accepting a proton to form a positive ion. This inherent property makes them ideal candidates for positive mode ESI, which relies on the formation of gas-phase ions from polar, ionizable molecules in solution.[1][2][3][4] The acetate counter-ion, being a weak acid, generally does not interfere with the ionization process.
Reversed-phase chromatography, typically employing a C18 stationary phase, is a versatile separation technique. However, the polar and basic nature of piperazine derivatives can lead to poor retention and peak tailing on traditional C18 columns. To overcome this, mobile phase modifiers such as formic acid or acetic acid are essential. These additives serve a dual purpose: they protonate the piperazine nitrogens, increasing their interaction with the stationary phase, and they improve the ionization efficiency in the ESI source.[5][6]
Experimental Workflow: A Step-by-Step Guide
The following protocol represents a robust starting point for the analysis of N-substituted piperazine acetates.
Caption: A typical workflow for the LC-MS analysis of N-substituted piperazine acetates.
Detailed Protocol:
-
Sample Preparation:
-
Objective: To prepare a clean, particulate-free sample compatible with the LC system.[7][8][9][10][11]
-
Procedure:
-
Accurately weigh and dissolve the N-substituted piperazine acetate salt in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the linear range of the instrument (typically 1-10 µM).[9]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
-
-
Liquid Chromatography:
-
Objective: To chromatographically separate the analyte of interest from impurities and matrix components.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometry:
-
Objective: To detect and identify the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Scan Range: m/z 100-1000.
-
Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the protonated molecule [M+H]⁺. The collision energy will need to be optimized for each compound, but a starting point of 20 eV is reasonable. Common fragmentation pathways involve cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and its substituents.[12][13][14][15]
-
-
Comparative Analysis of Analytical Techniques
While RPLC-ESI-MS is the standard, alternative and complementary techniques exist. The choice of method depends on the specific analytical challenge, available instrumentation, and the goals of the analysis.
| Technique | Principle | Advantages | Disadvantages | Ideal For |
| Reversed-Phase LC-MS (Standard) | Separation based on hydrophobicity, detection by mass. | High sensitivity and selectivity, provides structural information. | Can suffer from poor retention for very polar piperazines. | Routine purity analysis, impurity profiling, and quantification. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. | Excellent retention of very polar compounds.[16] | Can be less robust than RPLC, requires careful mobile phase preparation. | Analysis of highly polar N-substituted piperazine acetates that are poorly retained in RPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, detection by mass. | High chromatographic efficiency. | Requires derivatization for non-volatile piperazine salts, potential for thermal degradation.[17][18][19] | Analysis of volatile, thermally stable piperazine derivatives. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by LC, detection by UV absorbance. | Widely available, robust, and cost-effective. | Lower sensitivity and selectivity compared to MS, requires a chromophore.[20][21] | Quantification of known compounds at relatively high concentrations. |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation by LC, detection based on light scattering of non-volatile analytes. | Universal detection for non-volatile compounds, does not require a chromophore.[16] | Lower sensitivity than MS, non-linear response. | Analysis of compounds lacking a UV chromophore when MS is not available. |
Navigating Analytical Challenges and Method Development
The successful analysis of N-substituted piperazine acetates hinges on a logical approach to method development.
Caption: A logical workflow for developing a robust LC-MS method for N-substituted piperazine acetates.
Conclusion
The LC-MS analysis of N-substituted piperazine acetates is a critical capability in pharmaceutical development. While a standard reversed-phase approach with positive mode ESI serves as an excellent starting point, a thorough understanding of the underlying chemical principles and a willingness to explore alternative techniques are paramount for overcoming analytical hurdles. By carefully considering the properties of the analyte and the goals of the analysis, researchers can develop and validate robust, reliable, and fit-for-purpose analytical methods.
References
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- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
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- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.
- Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
- Preparing Samples for LC-MS/MS Analysis.
- Sample Prep. University of California, Santa Barbara.
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
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- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- Technical Support Center: Characterization of Substituted Piperazines. Benchchem.
- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
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A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(piperazin-1-yl)acetate
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for assessing the purity of Methyl 2-(piperazin-1-yl)acetate, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of different techniques, present comparative data, and offer detailed protocols to ensure the highest standards of scientific integrity.
The Significance of Purity for Methyl 2-(piperazin-1-yl)acetate
Methyl 2-(piperazin-1-yl)acetate is a piperazine derivative frequently employed in the synthesis of a wide range of biologically active molecules. The piperazine ring is a common pharmacophore, and its derivatives are known for their diverse therapeutic applications.[1][2] The purity of this starting material is critical, as impurities can lead to unwanted side reactions, the formation of toxic byproducts, and ultimately, compromise the efficacy and safety of the final drug substance.
Common synthetic routes to Methyl 2-(piperazin-1-yl)acetate, such as the reaction of piperazine with methyl bromoacetate, can introduce various impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a robust analytical strategy is essential to identify and quantify these impurities.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the purity assessment of Methyl 2-(piperazin-1-yl)acetate. The choice of method depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. Here, we compare the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many piperazine derivatives.[3]
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is effective for separating compounds based on their hydrophobicity. For Methyl 2-(piperazin-1-yl)acetate and its potential impurities, a C18 column is a standard choice.
-
UV Detection: Since the piperazine nucleus itself lacks a strong chromophore, derivatization is often necessary to enhance UV detection.[3][4] However, for purity analysis where the main compound is present at a high concentration, direct UV detection at a low wavelength (e.g., 205 nm) can sometimes be sufficient. For trace analysis of certain impurities, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly improve sensitivity.[3][4]
-
Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Experimental Workflow for HPLC Analysis:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[5][6] It is particularly useful for identifying unknown impurities due to the mass spectral data it provides.
Causality Behind Experimental Choices:
-
Derivatization: While some piperazine derivatives are amenable to direct GC analysis, derivatization is often employed to improve volatility and chromatographic performance.
-
Column Selection: A mid-polarity column, such as a DB-17, is often a good starting point for the separation of piperazine derivatives.[7]
-
Mass Spectrometry Detection: The mass spectrometer provides structural information about the separated components, allowing for the confident identification of impurities.
Experimental Workflow for GC-MS Analysis:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the overall purity of a sample and identifying major impurities.
Causality Behind Experimental Choices:
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. The integral of each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the relative amounts of different species in a sample.
-
Solvent Selection: A deuterated solvent that dissolves the sample without interfering with the signals of interest is chosen, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to allow for the absolute quantification of the analyte and its impurities.
Experimental Workflow for NMR Analysis:
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy workflow for purity and structural analysis.
Comparative Data Presentation
To illustrate the comparative performance of these techniques, let's consider a hypothetical batch of synthesized Methyl 2-(piperazin-1-yl)acetate and a commercially available standard.
Table 1: Purity Assessment of Methyl 2-(piperazin-1-yl)acetate by HPLC-UV
| Sample | Main Peak Area (%) | Impurity 1 (Piperazine) Area (%) | Impurity 2 (Unknown) Area (%) |
| Synthesized Batch | 98.5% | 0.8% | 0.7% |
| Commercial Standard | 99.8% | < 0.1% | < 0.1% |
Table 2: Impurity Identification by GC-MS
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
| Impurity 1 | 5.2 | 86, 56, 42 | Piperazine |
| Impurity 2 | 8.9 | 158, 114, 85 | N,N'-bis(methoxycarbonylmethyl)piperazine |
Table 3: Purity Determination by ¹H NMR
| Sample | ¹H NMR Purity (%) | Key Impurity Signals (ppm) |
| Synthesized Batch | 98.2% | 2.85 (s, 8H, Piperazine) |
| Commercial Standard | > 99.5% | No significant impurity signals |
Interpretation of Results:
The HPLC data indicates that the synthesized batch has a lower purity than the commercial standard, with piperazine being a significant impurity. GC-MS analysis confirms the presence of piperazine and suggests the identity of another byproduct. The ¹H NMR results are consistent with the chromatographic data, showing a lower purity for the synthesized batch and confirming the presence of piperazine.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Method
1. Instrumentation and Reagents:
-
HPLC system with a UV or photodiode array (PDA) detector.[3]
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
Detection wavelength: 210 nm.
-
Gradient: 5% B to 95% B over 20 minutes.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 2-(piperazin-1-yl)acetate sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
5. Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: ¹H NMR Purity Determination
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz).
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[8]
-
Maleic acid (internal standard).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 2-(piperazin-1-yl)acetate sample and 5 mg of maleic acid into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently shake to dissolve the sample completely.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate the signal corresponding to the methyl ester protons of Methyl 2-(piperazin-1-yl)acetate (around 3.7 ppm) and the signal for the olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity based on the known mass of the internal standard and the relative integrals of the analyte and standard signals.
Conclusion
A multi-technique approach is often the most robust strategy for the comprehensive purity assessment of synthesized compounds like Methyl 2-(piperazin-1-yl)acetate. HPLC provides a reliable method for routine purity checks and quantification of known impurities. GC-MS is invaluable for the identification of unknown volatile impurities. NMR spectroscopy offers a powerful tool for both structural confirmation and quantitative analysis without the need for a reference standard of the impurities. By employing these methods with a clear understanding of their principles and limitations, researchers can ensure the quality and integrity of their synthesized materials, which is paramount in the pursuit of scientific advancement and the development of new therapeutics.
References
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Analytical Methods for Piperazine Determination. (n.d.). Retrieved from [Link][9]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved from [Link][5]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link][6]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link][4]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link][7]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link][1]
-
Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][8]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link][2]
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A Comparative Analysis of the Biological Activities of Methyl 2-(piperazin-1-yl)acetate Analogs: A Guide for Drug Discovery Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in various biological interactions, make it a privileged structure in the design of novel therapeutic agents.[1] This guide focuses on a specific class of piperazine derivatives: analogs of Methyl 2-(piperazin-1-yl)acetate. We will delve into a comparative analysis of their diverse biological activities, supported by experimental data, to provide researchers and drug development professionals with actionable insights for their own discovery programs.
This guide will explore the anticancer, central nervous system (CNS), and antimicrobial activities of these analogs, presenting a synthesis of current research to elucidate structure-activity relationships (SAR) and highlight promising avenues for further investigation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with piperazine derivatives consistently demonstrating significant cytotoxic potential against various cancer cell lines.[2] Analogs of Methyl 2-(piperazin-1-yl)acetate have emerged as a promising class of compounds in this arena.
Comparative Cytotoxicity
A key approach to developing potent anticancer agents from the Methyl 2-(piperazin-1-yl)acetate scaffold involves the modification of the ester group and the substitution on the second nitrogen of the piperazine ring. The following table summarizes the in vitro cytotoxic activity of a series of piperazin-2-one derivatives, which were synthesized from a Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate precursor.[1] The ester functionality was converted to various amides to explore the impact on cytotoxicity.
| Compound ID | R Group (Modification of Acetate) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) |
| 5 | -OCH3 (Parent Ester) | >500 | >500 | >500 |
| 7a | -NH2 | 100.5 ± 8.7 | 125.6 ± 11.2 | >500 |
| 7c | -NHNH2 | 25.4 ± 2.1 | 30.1 ± 2.8 | 150.7 ± 13.5 |
| 7f | -NHC(=S)NH2 | 15.8 ± 1.4 | 20.3 ± 1.9 | 102.3 ± 9.8 |
| 7g | -NHC(=NH)NH2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 55.6 ± 5.1 |
| Doxorubicin | (Reference Drug) | 2.1 ± 0.3 | 3.5 ± 0.4 | <1 |
| (Data synthesized from[1]) |
Key Insights: The parent methyl ester 5 was largely inactive, highlighting the importance of modifying this position. Conversion to amides, particularly the hydrazide 7c , thiourea 7f , and guanidine 7g derivatives, led to a significant increase in cytotoxic activity.[1] The guanidine analog 7g exhibited the most potent activity, with IC50 values comparable to or even better than the standard chemotherapeutic agent, doxorubicin, against the tested cancer cell lines.[1] Importantly, these potent analogs showed a degree of selectivity for cancer cells over the normal fibroblast cell line (MRC-5), a crucial characteristic for a potential anticancer drug.[1]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cell viability.
Central Nervous System Activity: Modulating Neurotransmission
Piperazine derivatives are well-known for their diverse effects on the central nervous system, with many approved drugs for psychiatric disorders containing this moiety. Analogs of Methyl 2-(piperazin-1-yl)acetate have been investigated for their potential as anxiolytic and antidepressant agents.
Comparative Anxiolytic and Antidepressant-like Effects
A study on a pyrazole-containing analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), demonstrated promising anxiolytic and antidepressant-like activities in murine models.[6]
| Compound | Dose (µmol/kg) | Anxiolytic-like Activity (Elevated Plus Maze) | Antidepressant-like Activity (Forced Swim Test) |
| Vehicle | - | Baseline | Baseline |
| LQFM192 | 54 | Significant increase in open arm exploration | Significant decrease in immobility time |
| LQFM192 | 162 | Significant increase in open arm exploration | Significant decrease in immobility time |
| (Data synthesized from[6]) |
Key Insights: The compound LQFM192, an ethyl acetate derivative of a piperazine analog, exhibited both anxiolytic-like and antidepressant-like effects at the tested doses.[6] Further mechanistic studies revealed that the anxiolytic effects are mediated by both the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity is primarily mediated through the serotonergic system.[6] This dual mechanism of action is a highly desirable feature in the development of new treatments for anxiety and depression.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[7] The test is based on the natural aversion of rodents to open and elevated spaces.[7]
Step-by-Step Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[7]
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[7]
-
Compound Administration: Administer the test compound (e.g., LQFM192) or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm.[7] Allow the mouse to explore the maze freely for a 5-minute period.[1]
-
Data Recording: Record the behavior of the mouse using a video camera mounted above the maze.
-
Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Caption: Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship (SAR) and Future Directions
The presented data reveals several key SAR trends for the Methyl 2-(piperazin-1-yl)acetate scaffold:
-
Modification of the Acetate Moiety is Crucial: The parent methyl ester often exhibits low activity. Conversion to various amides, particularly those capable of forming strong hydrogen bonds and possessing increased electron density, can dramatically enhance biological activity, as seen in the guanidine-substituted anticancer analogs. [1]* Substituents on the Second Piperazine Nitrogen Drive Potency and Selectivity: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the biological activity. Aromatic and heteroaromatic substituents are common in CNS-active and antimicrobial analogs, suggesting the importance of π-π stacking and other specific interactions with biological targets.
-
Stereochemistry Can Be a Determining Factor: Although not extensively covered in the selected examples, for many biologically active piperazine derivatives, the stereochemistry of substituents on the piperazine ring can have a profound impact on potency and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the Methyl 2-(piperazin-1-yl)acetate scaffold is warranted. This includes the synthesis and evaluation of a wider range of substituents at both ends of the molecule.
-
Target identification and mechanism of action studies: For the most potent analogs, identifying their specific molecular targets and elucidating their mechanisms of action will be crucial for further optimization and development.
-
In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize novel Methyl 2-(piperazin-1-yl)acetate analogs with enhanced biological activities, ultimately contributing to the development of new and improved therapeutics.
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characterization of impurities in Methyl 2-(piperazin-1-yl)acetate samples
An In-Depth Comparative Guide to the Characterization of Impurities in Methyl 2-(piperazin-1-yl)acetate Samples
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Methyl 2-(piperazin-1-yl)acetate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1][2] Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various sources including starting materials, manufacturing by-products, degradation pathways, or contamination during storage.[1][2][3] Even at trace levels, these undesirable substances can possess their own pharmacological or toxicological profiles, potentially compromising patient safety.
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities that exceed specific thresholds, which are typically based on the maximum daily dose of the API.[5][6][7] For most APIs, any impurity present at a level of 0.10% or higher must be structurally identified.[4] This necessitates the use of robust, validated analytical methodologies capable of separating, detecting, and characterizing these compounds.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical strategies for the characterization of impurities in Methyl 2-(piperazin-1-yl)acetate. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights grounded in scientific principles and regulatory expectations.
Anticipating the Unknown: Potential Impurities in Methyl 2-(piperazin-1-yl)acetate
A logical first step in any impurity profiling endeavor is to understand the potential impurities that may arise from the synthetic route and degradation pathways. Methyl 2-(piperazin-1-yl)acetate is typically synthesized via the reaction of piperazine with a haloacetate ester, such as methyl chloroacetate.
Based on this, we can anticipate several classes of impurities:
-
Starting Materials & Reagents: Unreacted piperazine is a common process-related impurity in many of its derivatives.[8][9]
-
By-products: Over-alkylation can lead to the formation of Methyl 2,2'-(piperazine-1,4-diyl)diacetate.
-
Intermediates: Incomplete reaction or side reactions could lead to various intermediates.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 2-(piperazin-1-yl)acetic acid. Oxidative degradation of the piperazine ring is also a possibility.[10][11]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification can be retained in the final product.[1][5]
The overall workflow for identifying and characterizing these impurities follows a logical progression from detection to structural confirmation.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 2-(piperazin-1-yl)acetate
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(piperazin-1-yl)acetate, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this substance safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, a hazard assessment based on its structural moieties—piperazine and methyl acetate—provides the necessary guidance.
-
Piperazine Moiety : The piperazine group is associated with causing severe skin burns, eye damage, and potential allergic skin reactions.[1][2][3][4] It is classified as a corrosive material.[4][5]
-
Methyl Acetate Moiety : This component introduces a significant flammability hazard. Methyl acetate is a flammable liquid with a low flash point, meaning it can form ignitable vapor/air mixtures at or below room temperature.[6][7]
Therefore, Methyl 2-(piperazin-1-yl)acetate must be treated as a flammable and corrosive hazardous waste .
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The causality here is to protect against both chemical splashes (corrosivity) and potential ignition sources (flammability).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and provides an extra layer of facial protection.[1][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to severe burns and potential allergic reactions.[1] |
| Body Protection | Flame-resistant lab coat worn over natural fiber clothing. A chemical-resistant apron may be used for transfers. | The flame-resistant coat protects against fire hazards, while the apron provides an additional barrier against corrosive spills. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] | Minimizes inhalation of potentially harmful vapors. |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics.[9][10] Methyl 2-(piperazin-1-yl)acetate meets multiple criteria.
-
Ignitability (EPA Waste Code D001) : Due to the methyl acetate component, this compound is considered an ignitable hazardous waste.
-
Corrosivity (EPA Waste Code D002) : The piperazine moiety makes the waste corrosive.[2]
The Critical Importance of Segregation: Mixing incompatible chemicals is a primary cause of laboratory accidents.[11] Waste containing Methyl 2-(piperazin-1-yl)acetate must NEVER be mixed with:
-
Strong Oxidizing Agents : Can create a fire or explosion hazard.[3]
-
Aqueous Waste Streams (if not neutralized) : Introduction to a general aqueous waste stream is prohibited as it can contaminate a large volume of water and react with other substances.[8][13]
Always use a dedicated, clearly labeled hazardous waste container for this specific waste stream.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to readiness for final disposal.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container : Use a high-density polyethylene (HDPE) or other chemically compatible container.[14] Ensure the container has a secure, vapor-tight screw cap.
-
Pre-label the Container : Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 2-(piperazin-1-yl)acetate."
-
The specific hazard characteristics: "Ignitable, Corrosive."
-
The accumulation start date (the date the first drop of waste is added).[10]
-
Step 2: Waste Collection
-
Perform in a Fume Hood : All transfers of waste should occur within a chemical fume hood to control vapor exposure.
-
Ground the Container : When transferring flammable liquids, ground and bond the receiving container and dispensing equipment to prevent static discharge, a potential ignition source.[7][12]
-
Use a Funnel : For liquid waste, use a funnel to prevent spills down the side of the container.
-
Solid Waste : Contaminated items such as pipette tips, gloves, and weighing paper should be collected in a separate, clearly labeled solid hazardous waste container.
-
Keep Container Closed : The waste container must be kept securely closed at all times, except when actively adding waste.[15] This is an EPA and OSHA requirement to prevent spills and the release of vapors.[11][15]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA, which must be at or near the point of generation.[15]
-
Storage Conditions : Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[1][3] It should be stored in a secondary containment bin to control potential leaks.[11]
-
Transfer for Disposal : Once the container is full, or within one year of the accumulation start date, it must be moved to a central accumulation area (CAA) and prepared for shipment.
Step 4: Final Disposal
-
Engage a Certified Transporter : Hazardous waste must be transported by a licensed hazardous waste management company.[9][16]
-
Manifest System : The EPA's hazardous waste manifest system creates a paper trail from generation to final disposal. Your institution's Environmental Health and Safety (EHS) department will manage this process.[10][15]
Spill and Emergency Procedures
An immediate and correct response to a spill is critical for safety.
Small Spill (Contained within the fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Absorb Spill : Use an inert absorbent material such as sand, vermiculite, or a chemical spill kit.[1][17] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect Waste : Carefully scoop the absorbed material and any broken glass into the designated solid hazardous waste container.[18]
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Large Spill (Outside of a fume hood)
-
Evacuate : Immediately evacuate the laboratory and alert others to evacuate.[5][19]
-
Isolate : If safe to do so, close the laboratory doors to contain the vapors.
-
Call for Help : Contact your institution's EHS department and emergency services immediately. Provide the chemical name and location of the spill.
-
Do Not Re-enter : Do not attempt to clean up a large spill yourself unless you are trained and equipped as part of an emergency response team, in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[16][20][21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(piperazin-1-yl)acetate.
Caption: Decision workflow for handling and disposing of Methyl 2-(piperazin-1-yl)acetate waste.
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Mastering the Safe Handling of Methyl 2-(piperazin-1-yl)acetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. Methyl 2-(piperazin-1-yl)acetate, a key building block in the synthesis of numerous pharmaceutical compounds, requires a thorough understanding of its properties to ensure safe and effective use.[1] This guide provides essential, actionable information on the personal protective equipment (PPE) and handling protocols necessary for this substituted piperazine derivative, grounding every recommendation in established safety principles and field-proven best practices.
Understanding the Hazard Landscape
Methyl 2-(piperazin-1-yl)acetate and its chemical relatives in the piperazine class are recognized as irritants.[2] Exposure can cause irritation to the skin, eyes, and respiratory system.[2][3] While comprehensive toxicological data for this specific compound is not fully established, the known hazards of similar piperazine derivatives necessitate a cautious and well-informed approach to handling.[4] The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes.[5] Therefore, a multi-layered PPE strategy is not just a recommendation, but a critical component of a self-validating safety system in your laboratory.
Core Principles of Protection: A Multi-Barrier Approach
The selection of appropriate PPE is dictated by the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure. A dynamic risk assessment should always precede any laboratory operation.
Before any discussion of personal protective equipment, it is crucial to emphasize the role of engineering controls. These are measures designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All work involving Methyl 2-(piperazin-1-yl)acetate, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[6] This provides a physical barrier and ensures that any vapors or dusts are effectively captured and exhausted.
-
Ventilation: Adequate general laboratory ventilation is also essential to maintain a safe working environment and to dilute any fugitive emissions.[7]
While engineering controls are designed to minimize exposure, PPE provides a critical barrier in the event of an unexpected splash, spill, or release.
Table 1: Recommended PPE for Handling Methyl 2-(piperazin-1-yl)acetate
| Level of Protection | Required PPE | Rationale and Best Practices |
| Primary Protection | Safety Goggles with Side Shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |
| Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Gloves should be inspected for tears or defects before each use.[9] | |
| Laboratory Coat | Protects skin and personal clothing from contamination.[10] | |
| Secondary Protection | Face Shield | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities.[6] |
| Respiratory Protection (NIOSH-approved respirator) | Required when working with large quantities, generating dusts or aerosols, or in poorly ventilated areas.[11] |
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat and fasten it completely.
-
Put on respiratory protection, if required. Ensure a proper fit test has been conducted.
-
Put on safety goggles or a face shield.
-
Put on gloves, ensuring they overlap the cuffs of the laboratory coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Remove the laboratory coat by rolling it inside out, without touching the exterior.
-
Perform hand hygiene.
-
Remove the face shield or goggles from the back.
-
Remove the respirator, if worn.
-
Perform thorough hand hygiene with soap and water.[11]
-
Caption: PPE selection workflow for handling Methyl 2-(piperazin-1-yl)acetate.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Methyl 2-(piperazin-1-yl)acetate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][10]
-
Keep the container tightly closed when not in use.[6]
-
Always handle this compound in a designated area, such as a chemical fume hood.[6]
-
Avoid the formation of dusts and aerosols.[7]
-
Use appropriate tools and techniques to minimize the risk of spills and splashes.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
-
Spills: In the event of a spill, evacuate the area and prevent further spread of the material. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a suitable container for disposal.[11]
-
All waste containing Methyl 2-(piperazin-1-yl)acetate must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the general trash.[13]
Conclusion: A Culture of Safety
The safe handling of Methyl 2-(piperazin-1-yl)acetate is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the "why" behind each procedural step and by consistently applying these principles, researchers can confidently and safely unlock the potential of this valuable chemical compound in their pursuit of scientific discovery.
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National Institute for Occupational Safety and Health. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
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Redox. (2025, September 23). Safety Data Sheet Sodium perborate, tetrahydrate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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LPS.org. (n.d.). Safety Data Sheet (SDS) Sodium Perborate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]
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Kuchař, M., et al. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH. Retrieved from [Link]
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Poláčková, V., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
